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Core Science & Biosynthesis

Foundational

A Technical Guide to cis-9-Octadecene: Molecular Dynamics, Physicochemical Properties, and Applications in Nanomedicine

Executive Summary cis-9-Octadecene (also known as (Z)-9-octadecene) is an 18-carbon unsaturated alkene characterized by a single double bond at the 9th position in the cis configuration. As application scientists, we do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-9-Octadecene (also known as (Z)-9-octadecene) is an 18-carbon unsaturated alkene characterized by a single double bond at the 9th position in the cis configuration. As application scientists, we do not merely select hydrocarbons based on molecular weight; we engineer formulations based on the thermodynamic consequences of their molecular geometry. This whitepaper explores how the stereochemistry of cis-9-octadecene dictates its physical state, thermal transitions, and chemical reactivity, ultimately making it a foundational building block in modern drug delivery systems, such as Lipid Nanoparticles (LNPs).

Molecular Architecture and Isomeric Causality

The fundamental difference between cis-9-octadecene and its trans (E) counterpart lies in spatial orientation. The cis (Z) double bond introduces a rigid ~30° kink in the aliphatic chain[1].

The Causality of the Kink: In a crystalline lattice or a lipid bilayer, saturated or trans-unsaturated chains align linearly, maximizing London dispersion forces and allowing for tight packing. The cis-kink acts as a steric disruptor, preventing adjacent hydrocarbon chains from achieving this dense packing. Thermodynamically, this disruption significantly lowers the phase transition temperature ( Tm​ ). Consequently, cis-9-octadecene remains a liquid at room temperature ( Tm​ ≈ 0–2 °C)[2], whereas the trans isomer, which packs more efficiently, melts at a higher temperature (9–13 °C) [3]. In the context of drug development, this engineered fluidity is the exact mechanism that allows liposomes and LNPs to fuse with cellular membranes rather than remaining inert, solid-phase spheres.

Core Physical and Chemical Properties

To facilitate rapid formulation decisions, the quantitative physicochemical properties of the cis and trans isomers are summarized below.

Propertycis-9-Octadecenetrans-9-Octadecene
IUPAC Name (Z)-octadec-9-ene(E)-octadec-9-ene
CAS Number 1779-13-17206-25-9
Molecular Formula C 18​ H 36​ C 18​ H 36​
Molecular Weight 252.48 g/mol 252.48 g/mol
Melting Point 0 °C to 2 °C9 °C to 13 °C
Boiling Point 322.2 °C310.0 °C
Density (at 25 °C) 0.79 g/cm³0.79 g/cm³
LogP (Octanol/Water) ~9.0~9.0

Data aggregated from [4] and Benchchem[1].

Applications in Advanced Drug Delivery

cis-9-Octadecene derivatives—such as oleyl alcohol, oleyl mercaptan, and oleyl-based zwitterionic lipids—are heavily utilized in non-viral gene delivery vectors[5]. Zwitterionic lipids utilizing oleyl chains are frequently patented for their superior nucleic acid encapsulation properties [6].

Mechanistic Insight: When an LNP is endocytosed, it is trapped in an endosome where the pH rapidly drops. This acidic environment protonates the LNP's ionizable lipids. The steric strain provided by the cis-9-octadecene tails drives a structural transition from a stable lamellar bilayer ( Lα​ ) to a highly disruptive inverted hexagonal ( HII​ ) phase. This phase change physically fuses the LNP membrane with the endosomal membrane, releasing the therapeutic RNA cargo into the cytosol. Without the cis-double bond, the lipid tails would remain in a rigid lamellar phase, trapping the drug inside the endosome and rendering the therapy useless.

Mandatory Visualization: LNP Endosomal Escape Pathway

LNP_Pathway Formulation 1. LNP Formulation (cis-9-Octadecene Lipids) Endocytosis 2. Cellular Endocytosis (LNP enters cell) Formulation->Endocytosis Acidification 3. Endosomal Acidification (pH drops to ~5.5) Endocytosis->Acidification PhaseTransition 4. Lamellar to H_II Phase Transition (Driven by cis-kink) Acidification->PhaseTransition Protonation MembraneFusion 5. Endosomal Membrane Fusion PhaseTransition->MembraneFusion Steric Strain CargoRelease 6. Cytosolic Cargo Release (Therapeutic Action) MembraneFusion->CargoRelease

Fig 1. Logical workflow of cis-9-octadecene-driven LNP endosomal escape and cargo release.

Experimental Protocol: Self-Validating LNP Formulation

To ensure scientific integrity, every formulation protocol must act as a self-validating system. The following methodology describes the synthesis of cis-9-octadecene-derived LNPs, followed by a mandatory Differential Scanning Calorimetry (DSC) validation step to prove the formulation possesses the required thermodynamic properties.

Phase 1: Microfluidic Mixing & Nanoprecipitation

Causality of choice: We use a citrate buffer at pH 4.0 because the acidic environment ensures the protonation of the ionizable lipid's amine headgroup, facilitating electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid cargo.

  • Lipid Preparation: Dissolve the cis-9-octadecene-based ionizable lipid, cholesterol, DSPC, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5.

  • Aqueous Preparation: Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 4.0).

  • Mixing: Using a microfluidic mixer, inject the aqueous and ethanol streams at a flow ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min. The rapid polarity shift forces the hydrophobic cis-9-octadecene tails to collapse inward, encapsulating the cargo.

  • Dialysis: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours. Causality: This neutralizes the surface charge, trapping the cis-9-octadecene tails in a metastable lamellar state until cellular uptake occurs.

Phase 2: Self-Validation via DLS and DSC

If the LNP does not exhibit the correct thermal phase transition, the cis-lipid was either degraded (e.g., via oxidation of the double bond) or improperly formulated.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A successful cis-9-octadecene LNP must exhibit a monodisperse population (PDI < 0.2) with a size of 80–100 nm.

  • Differential Scanning Calorimetry (DSC): Subject the LNP suspension to a temperature sweep from 10 °C to 90 °C.

    • Validation Checkpoint: The presence of a distinct endothermic peak between 50–65 °C validates the transition from the lamellar phase to the fusogenic HII​ phase. If this peak is absent, the formulation lacks the thermodynamic capacity for endosomal escape and the batch must be rejected.

References

  • PubChem , "(9Z)-9-Octadecene | C18H36 | CID 5352245", National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook , "9-Octadecene, (E)-", National Institute of Standards and Technology. URL:[Link]

  • University of Saskatchewan (HARVEST) , "NON-VIRAL GENE DELIVERY WITH pH-SENSITIVE GEMINI NANOPARTICLES", M. Wettig et al. URL:[Link]

  • Google Patents, "Zwitterionic lipids", US Patent US8956646B2.

Sources

Exploratory

cis-9-octadecene molecular structure and stereochemistry

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-9-Octadecene For Researchers, Scientists, and Drug Development Professionals Abstract cis-9-Octadecene, commonly known in its carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-9-Octadecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-9-Octadecene, commonly known in its carboxylic acid form as oleic acid, is a ubiquitous monounsaturated omega-9 fatty acid that plays a critical role in various biological and industrial processes. Its unique molecular structure, characterized by a distinct stereochemical configuration, imparts specific physicochemical properties that are fundamental to its function. This technical guide provides a comprehensive exploration of the molecular architecture and stereochemistry of cis-9-octadecene, offering insights into the causal relationships between its structure and its macroscopic properties. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this important biomolecule.

Introduction to cis-9-Octadecene (Oleic Acid)

cis-9-Octadecene is an organic compound with the chemical formula C₁₈H₃₆.[1] However, it is most frequently encountered in its carboxylated form, (Z)-octadec-9-enoic acid, or oleic acid, with the formula C₁₈H₃₄O₂.[2][3] The name "oleic" is derived from the Latin word "oleum," meaning oil, which is a testament to its widespread presence in various animal and vegetable oils and fats.[2] In fact, oleic acid is the most common fatty acid found in nature.[2]

From a biochemical perspective, oleic acid is classified as a monounsaturated omega-9 fatty acid. The designation "18:1 cis-9" provides a concise summary of its key structural features: an 18-carbon chain with one double bond in the cis configuration, located at the ninth carbon atom from the methyl end.[2] This seemingly subtle stereochemical detail has profound implications for the molecule's three-dimensional shape, its physical properties, and its biological roles, which range from being a major component of cell membranes to serving as a precursor for various bioactive lipids.[4]

Molecular Structure: A Detailed Analysis

The molecular structure of cis-9-octadecenoic acid can be deconstructed into three primary components: a long hydrocarbon tail, a central carbon-carbon double bond, and a terminal carboxylic acid group.

  • The Hydrocarbon Tail: The molecule possesses a long, nonpolar tail composed of 17 carbon atoms and their associated hydrogen atoms. This aliphatic chain is responsible for the molecule's hydrophobic (water-repelling) nature and its solubility in organic solvents.[5]

  • The Carboxylic Acid Head: At one end of the molecule is a polar carboxylic acid group (-COOH). This functional group is hydrophilic (water-attracting) and can participate in a variety of chemical reactions, including esterification to form triglycerides and saponification to form soaps.[2]

  • The cis-Double Bond: The defining feature of oleic acid is the presence of a carbon-carbon double bond between the ninth and tenth carbon atoms (C9 and C10). The geometry of this double bond is crucial to the overall stereochemistry of the molecule.

The systematic IUPAC name for oleic acid is (Z)-octadec-9-enoic acid.[3] The "(Z)" designation is derived from the German word "zusammen," meaning "together," and indicates that the higher-priority substituents on the two carbons of the double bond are on the same side. In this case, the two segments of the carbon chain are on the same side of the double bond axis.

The Core of its Identity: Stereochemistry and the "Cis" Configuration

The stereochemistry of cis-9-octadecene is central to its unique properties. Unlike saturated fatty acids, which have a linear, flexible structure, and trans-unsaturated fatty acids, which are also relatively linear, the cis-double bond in oleic acid introduces a rigid bend or "kink" of approximately 30 degrees into the hydrocarbon chain.[4][6]

This kink is a direct consequence of the spatial arrangement of the hydrogen atoms attached to the double-bonded carbons. In the cis configuration, these hydrogen atoms are on the same side of the double bond, forcing the carbon chain to bend.[7] This is in stark contrast to its trans-isomer, elaidic acid, where the hydrogen atoms are on opposite sides, resulting in a more linear and extended molecular shape, similar to that of a saturated fatty acid.[5][8]

Visualizing the Molecular Structure

To better understand the structural nuances, the following diagram illustrates the molecular architecture of cis-9-octadecenoic acid, highlighting the key functional groups and the pivotal cis-double bond.

G start Fatty Acid Sample esterification Esterification (FAMEs Preparation) start->esterification gc Gas Chromatography (GC) - Separation of FAMEs - Tentative Identification esterification->gc ag_tlc Argentation TLC - Separation of cis/trans Isomers esterification->ag_tlc spectroscopy Spectroscopic Analysis (e.g., NMR, IR) - Confirmation of Structure gc->spectroscopy ag_tlc->spectroscopy end Stereochemical Assignment (cis or trans) spectroscopy->end

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Foundational

Thermodynamic Solvation Dynamics of cis-9-Octadecene: A Mechanistic Guide to Polar and Non-Polar Organic Solvent Interactions

Executive Summary The rational design of lipid-based drug delivery systems (LBDDS) and the synthesis of advanced lipophilic active pharmaceutical ingredients (APIs) require a rigorous understanding of hydrocarbon solvati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of lipid-based drug delivery systems (LBDDS) and the synthesis of advanced lipophilic active pharmaceutical ingredients (APIs) require a rigorous understanding of hydrocarbon solvation thermodynamics. cis-9-Octadecene (also known as (Z)-octadec-9-ene) serves as a premier model compound for C18 unsaturated aliphatic lipids. This whitepaper deconstructs the physical chemistry governing its solubility across the polar-to-non-polar solvent continuum, providing a mechanistic framework and a self-validating experimental protocol for precise solubility determination.

The Physicochemical Identity of cis-9-Octadecene

To understand the solubility of cis-9-octadecene, we must first analyze its molecular architecture. It is an 18-carbon aliphatic hydrocarbon with a single double bond at the 9-position in the cis (Z) configuration ([1]([Link])).

The cis geometry is structurally critical: it introduces a ~30° "kink" into the alkyl chain. Unlike its saturated counterpart (octadecane) or its trans isomer, which can pack tightly into dense crystalline lattices, the cis kink disrupts van der Waals packing ([2]([Link])). This structural frustration lowers the enthalpy of fusion, ensuring the molecule remains a fluid liquid at room temperature. In drug development, this fluidity is exploited to maintain the liquid crystalline state of lipid nanoparticles (LNPs), preventing premature drug expulsion caused by lipid crystallization.

The Causality of Solvation: Thermodynamic Framework

Solubility is fundamentally governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). Because the dissolution of a flexible, long-chain alkene into a solvent generally yields a favorable (positive) entropy of mixing ( ΔSmix​ ), the process is dictated almost entirely by the enthalpic penalty ( ΔHmix​ ).

We quantify this using Hansen Solubility Parameters (HSP) , which partition cohesive energy density into three intermolecular forces:

  • δD​ : Dispersion (van der Waals) forces.

  • δP​ : Polar (dipole-dipole) forces.

  • δH​ : Hydrogen-bonding forces.

As a pure hydrocarbon, cis-9-octadecene is dominated by London dispersion forces ( δD​≈17.3 MPa1/2 ), with negligible polarity or hydrogen-bonding capacity ([3]([Link])).

HSP_Logic Solute cis-9-Octadecene (High δD, Low δP, Low δH) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Similar HSP Polar Polar Solvents (e.g., Water, Methanol) Solute->Polar Dissimilar HSP Miscible Thermodynamically Miscible (ΔG_mix < 0) NonPolar->Miscible Entropy Driven Immiscible Phase Separation (ΔG_mix > 0) Polar->Immiscible Enthalpy Penalty

Figure 1: Thermodynamic pathways governing the solvation of cis-9-octadecene.

Non-Polar Solvents: The Entropy-Driven Regime

In non-polar organic solvents like toluene, hexane, or cyclohexane, the solvent's HSP profile closely matches that of cis-9-octadecene. This affinity is mathematically expressed via the Flory-Huggins interaction parameter ( χ ). A χ value below 0.5 indicates thermodynamically favorable mixing ([3]([Link])). Because the energy required to separate solvent molecules is perfectly offset by the energy released upon forming solvent-solute interactions, ΔHmix​≈0 , and the system mixes spontaneously due to combinatorial entropy.

Polar Solvents: The Hydrophobic Effect

Conversely, polar solvents like water and methanol possess massive δH​ and δP​ values. Inserting the bulky, 18-carbon hydrophobic volume of cis-9-octadecene into an aqueous environment requires severing strong, pre-existing hydrogen bonds between solvent molecules. Because the alkene cannot form compensatory hydrogen bonds with the solvent, the enthalpic penalty is insurmountable ([4]([Link])). This drives the system to minimize interfacial surface area, resulting in complete phase separation.

Table 1: Thermodynamic Solvation Parameters of cis-9-Octadecene in Selected Solvents
Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Flory-Huggins χ Solvation State
cis-9-Octadecene 17.3 ~0.0 ~0.0 - Solute
1-Octadecene17.40.00.00.341Miscible
Toluene18.21.42.00.373Miscible
Hexane14.90.00.00.652Highly Soluble
Methanol15.112.322.3 ≫1.0 Insoluble
Water15.616.042.3 ≫1.0 Insoluble

(Data synthesized from Flory-Huggins polymer solution theory and cohesive energy density models[3]([Link]).

Experimental Workflow: Self-Validating Solubility Determination

Standard visual solubility assays are insufficient for pharmaceutical applications. To generate rigorous, reproducible data, we employ an Isothermal Shake-Flask Method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

Crucially, this protocol is designed as a self-validating system : by measuring solubility across multiple temperatures and plotting the data via the van 't Hoff equation, we mathematically prove that the system reached true thermodynamic equilibrium without polymorphic interference.

Exp_Workflow Step1 1. Isothermal Equilibration (Shake-Flask, 48h) Step2 2. Phase Separation (Ultracentrifugation) Step1->Step2 Step3 3. Aliquot Sampling (Syringe Filter) Step2->Step3 Step4 4. GC-FID Quantification (Concentration Analysis) Step3->Step4 Step5 5. Thermodynamic Validation (van 't Hoff Plot) Step4->Step5 Step5->Step1 Repeat at T2, T3

Figure 2: Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Protocol & Causality
  • Isothermal Equilibration: Add an excess of cis-9-octadecene to the target solvent in hermetically sealed amber glass vials. Agitate at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.

    • Causality: 48 hours of agitation ensures that the kinetic dissolution barrier is fully overcome, allowing the chemical potential of the solid/liquid solute to equalize with the dissolved state, achieving true thermodynamic equilibrium.

  • Phase Separation: Subject the vials to ultracentrifugation at 15,000 × g for 30 minutes.

    • Causality: Traditional syringe filtration is prone to error; highly lipophilic alkenes can adsorb onto polymer filter membranes, artificially lowering the measured concentration. Ultracentrifugation strictly separates the phases based on density without introducing adsorptive surfaces.

  • Aliquot Sampling: Extract the supernatant using a positive-displacement pipette and immediately dilute into a miscible intermediate solvent (e.g., chloroform).

    • Causality: Positive-displacement pipettes prevent volume errors caused by the vapor pressure of volatile organic solvents (like hexane or toluene) expanding in the air cushion of standard pipettes.

  • Quantification: Analyze the diluted samples using GC-FID equipped with a non-polar capillary column (e.g., DB-5).

    • Causality: Flame Ionization Detection is highly sensitive and specific to carbon-hydrogen bonds, providing an exceptionally wide linear dynamic range for quantifying the C18 chain.

  • Thermodynamic Validation: Repeat Steps 1–4 at 15°C and 35°C. Plot the natural log of the mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ).

    • Causality: According to the van 't Hoff equation, this plot must be strictly linear. A non-linear plot immediately alerts the scientist to a systemic error, such as solvent-induced phase separation, micellization, or failure to reach equilibrium, making the protocol entirely self-validating.

Application in Drug Development

Understanding the solubility profile of cis-9-octadecene is not merely an academic exercise. In the formulation of Lipid-Based Drug Delivery Systems (LBDDS), long-chain cis-alkenes and their derivatives (like oleic acid and oleyl alcohol) are used to construct the hydrophobic cores of micelles, liposomes, and self-microemulsifying drug delivery systems (SMEDDS).

By leveraging the Flory-Huggins parameters and HSP matching, formulation scientists can accurately predict which lipophilic APIs will partition into the cis-9-octadecene core versus precipitating out into the aqueous physiological environment, thereby optimizing drug loading capacity and bioavailability.

References

  • PubChem Compound Summary for CID 5352245, (9Z)-9-Octadecene Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Effective Hard-Sphere Repulsions between Oleate-Capped Colloidal Metal Oxide Nanocrystals Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

  • Physical Properties of Alkenes Source: Chemistry LibreTexts URL:[Link]

  • Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Exploratory

A Technical Guide to the Role of cis-9-Octadecene in Modulating Lipid Bilayer Fluidity

For Researchers, Scientists, and Drug Development Professionals Abstract Membrane fluidity is a critical biophysical property that governs the function of cellular membranes, influencing everything from signal transducti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical biophysical property that governs the function of cellular membranes, influencing everything from signal transduction to the efficacy of pharmaceuticals. This technical guide provides an in-depth examination of the role of cis-9-octadecene, commonly known as oleic acid, as a key modulator of lipid bilayer fluidity. We will explore the molecular mechanisms by which its unique structure disrupts lipid packing, detail the biophysical consequences of its incorporation into membranes, and provide field-proven experimental protocols for quantifying these effects. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to understand and manipulate membrane fluidity for therapeutic and research applications.

Introduction: The Dynamic Nature of the Cell Membrane

The lipid bilayer is not a static barrier but a dynamic, fluid matrix essential for cellular life. Its fluidity allows for the lateral diffusion of membrane proteins and lipids, enabling critical cellular processes such as cell signaling, transport of molecules, and membrane trafficking.[1][2] The composition of fatty acids within the bilayer's phospholipids is a primary determinant of this fluidity.[2][3]

cis-9-Octadecene (Oleic Acid), a monounsaturated omega-9 fatty acid, is one of the most common fatty acids in nature and a pivotal component in maintaining membrane homeostasis. Its defining feature is a single cis double bond in its 18-carbon acyl chain, which has profound implications for the structure and function of the cell membrane. Understanding its role is paramount for fields ranging from cell biology to the design of advanced drug delivery systems.

The Molecular Basis of Fluidity: A Tale of Kinks and Packing

The fluidity of a lipid bilayer is fundamentally a function of how tightly its constituent phospholipid tails can pack together. This packing is directly influenced by the geometry of the fatty acid chains.

  • Saturated Fatty Acids: Acyl chains of saturated fatty acids, like stearic acid, are linear and flexible, allowing them to align closely through van der Waals forces. This tight packing results in a more ordered, gel-like state, decreasing membrane fluidity.[2][4]

  • Unsaturated Fatty Acids: The presence of a cis double bond in an unsaturated fatty acid like oleic acid introduces a rigid ~30-degree bend, or "kink," into the hydrocarbon tail.[4] This kink physically obstructs the close packing of adjacent phospholipid tails, increasing the average space between them.[1][5] This disruption of orderly packing leads to a more disordered, liquid-crystalline state, thereby increasing membrane fluidity.[1][2][3]

The balance between saturated and unsaturated fatty acids is therefore crucial for maintaining optimal membrane fluidity, a process known as homeoviscous adaptation, which allows cells to thrive across varying temperatures.[1][2][4]

Caption: Molecular packing of saturated vs. unsaturated fatty acids.

Biophysical Consequences of Oleic Acid Incorporation

The inclusion of cis-9-octadecene into a lipid bilayer has several measurable biophysical effects:

  • Lowered Phase Transition Temperature (Tm): The Tm is the temperature at which a membrane transitions from a rigid gel state to a fluid liquid-crystalline state. By disrupting packing, oleic acid lowers the thermal energy required to induce this transition, thus lowering the Tm.[3]

  • Increased Lateral Diffusion: The increased intermolecular space allows lipids and embedded proteins to move more freely within the plane of the membrane.[6] This is crucial for protein-protein interactions and signal transduction.

  • Altered Membrane Thickness and Permeability: Membranes rich in unsaturated fatty acids tend to have a larger surface area per lipid and a corresponding decrease in thickness.[5] This can increase the passive permeability of the membrane to small molecules.[5]

  • Preservation of Hydration: The looser packing caused by unsaturated fatty acids helps maintain the level of water hydration at the bilayer surface, which is crucial for membrane stability.[5]

Biophysical ParameterEffect of Increased cis-9-OctadeceneRationale
Phase Transition Temp (Tm) DecreaseKinked chains disrupt ordered packing, requiring less energy for fluidization.[3]
Lateral Diffusion Rate IncreaseGreater intermolecular space allows for more freedom of movement.[6]
Membrane Thickness DecreaseKinks cause lateral expansion, leading to a thinner bilayer.[5]
Membrane Permeability IncreaseDisrupted packing can create transient voids, allowing small molecules to pass.[5]
Lipid Packing Density DecreaseThe steric hindrance from the cis double bond prevents tight packing.[1][5]

Experimental Methodologies for Assessing Membrane Fluidity

Several robust biophysical techniques can be employed to quantify the effects of cis-9-octadecene on bilayer fluidity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the thermal transitions of a material as a function of temperature.[7][8][9] For lipid vesicles, it provides a direct measurement of the gel-to-liquid crystalline phase transition temperature (Tm). A lower Tm upon incorporation of oleic acid indicates increased fluidity.[10]

  • Liposome Preparation:

    • Prepare two lipid formulations: a control (e.g., 100% DPPC - a saturated phospholipid) and an experimental formulation (e.g., 90% DPPC, 10% oleic acid).

    • Dissolve lipids in a chloroform/methanol solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the film under a high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Accurately load a specific amount of the liposome suspension into the sample pan and an equal volume of buffer into the reference pan.[11]

    • Place the pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C for DPPC).

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature above the transition (e.g., 50°C).[11]

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak.

    • The peak of this curve corresponds to the main phase transition temperature (Tm).

    • Causality: A shift of the Tm to a lower temperature in the oleic acid-containing sample, compared to the control, provides quantitative evidence of the fluidizing effect of cis-9-octadecene.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful microscopy-based technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.[6][12][13] A faster recovery of fluorescence indicates a higher diffusion coefficient and thus greater membrane fluidity.[6][14]

FRAP_Workflow A 1. Labeling Incorporate a fluorescent lipid probe (e.g., NBD-PE) into the lipid bilayer. B 2. Pre-Bleach Imaging Acquire a baseline image of the fluorescently labeled membrane. A->B C 3. Photobleaching Use a high-intensity laser to irreversibly bleach the fluorophores in a defined Region of Interest (ROI). B->C D 4. Post-Bleach Imaging Acquire a time-lapse series of images at low laser power to monitor fluorescence recovery in the ROI. C->D E 5. Data Analysis Plot fluorescence intensity in the ROI over time. Fit the recovery curve to a diffusion model to calculate the diffusion coefficient (D) and mobile fraction (Mf). D->E

Caption: Experimental workflow for a FRAP experiment.

  • SLB Formation & Labeling:

    • Prepare small unilamellar vesicles (SUVs) containing the lipid mixture of interest (e.g., DPPC vs. DPPC/oleic acid) and a small mole percentage (e.g., 0.5%) of a fluorescently labeled lipid (e.g., NBD-PE).

    • Form an SLB by depositing the SUVs onto a clean glass coverslip.

  • Microscopy Setup:

    • Use a laser-scanning confocal microscope equipped for FRAP experiments.[6]

    • Identify a uniform area of the SLB for analysis.

  • FRAP Experiment:

    • Acquire 5-10 pre-bleach images at low laser intensity.

    • Define a circular Region of Interest (ROI) and photobleach it with a short, high-intensity laser pulse.[6]

    • Immediately begin acquiring a time-series of post-bleach images at low laser intensity until the fluorescence in the ROI has reached a plateau.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the data to account for background and photobleaching during image acquisition.

    • Fit the resulting recovery curve to an appropriate mathematical model to extract the lateral diffusion coefficient (D) and the mobile fraction (Mf).

    • Causality: A higher diffusion coefficient (D) for the SLB containing oleic acid directly demonstrates increased membrane fluidity, as the fluorescent probes can move more rapidly into the bleached region.

Fluorescence Anisotropy (Polarization)

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[15] The principle is based on exciting the sample with polarized light and measuring the polarization of the emitted light.[15][16] A lower anisotropy value corresponds to faster rotational diffusion of the probe, indicating a more fluid environment.[16][17]

  • Sample Preparation:

    • Prepare liposome suspensions as described for DSC.

    • Incorporate a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes by incubation.[15][16][18] DPH partitions into the hydrophobic core of the bilayer.

  • Measurement:

    • Use a fluorometer equipped with polarizers on both the excitation and emission light paths.

    • Excite the sample with vertically polarized light (e.g., 360 nm for DPH).[19]

    • Measure the intensity of the emitted fluorescence (e.g., at 430 nm) through both vertical (I_VV) and horizontal (I_VH) polarizers.

    • Repeat the measurements with horizontally polarized excitation light to obtain correction factors (G-factor).

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Causality: A lower anisotropy value (r) for the oleic acid-containing liposomes indicates that the DPH probe can rotate more freely. This reduced rotational constraint is a direct consequence of the increased "free volume" within the more fluid bilayer.

Implications for Drug Development and Cellular Health

The fluidity of cell membranes, and the ability of molecules like cis-9-octadecene to modulate it, has significant consequences for pharmacology and medicine.

  • Drug-Membrane Interactions: The fluidity of a membrane can dictate how a drug partitions into, permeates through, or interacts with membrane-bound targets.[10][20] Increased fluidity can enhance the penetration of certain drugs or alter the conformational dynamics of membrane protein receptors, thereby affecting drug efficacy.[21]

  • Lipid-Based Drug Delivery: Oleic acid and its derivatives are frequently used as excipients in lipid-based drug delivery systems like liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs).[21][22][23] Its ability to increase membrane fluidity can be harnessed to control the release rate of encapsulated drugs. Furthermore, oleic acid can act as a penetration enhancer, disrupting the highly ordered lipid structure of the stratum corneum to facilitate transdermal drug delivery.[21]

  • Cellular Pathology: Aberrations in membrane fatty acid composition and fluidity are linked to various diseases. For instance, some cancer cells exhibit altered membrane fluidity, which can impact their metastatic potential and sensitivity to chemotherapy. Understanding these links opens new avenues for therapeutic intervention.

Drug_Development_Implications cluster_0 Mechanism cluster_1 Applications & Consequences A cis-9-Octadecene (Oleic Acid) B Incorporation into Lipid Bilayer A->B G Component of Lipid Nanoparticles (e.g., Liposomes, SLNs) A->G is a I Penetration Enhancer for Transdermal Delivery A->I acts as C Disruption of Lipid Packing B->C D Increased Membrane Fluidity C->D E Enhanced Drug Permeation Across Membranes D->E affects F Modulation of Membrane Protein Function (Receptors, Channels) D->F affects H Controlled Drug Release from Delivery Systems G->H enables

Caption: Role of oleic acid-induced fluidity in drug development.

Conclusion

cis-9-Octadecene is a fundamental modulator of lipid bilayer fluidity. Through the simple geometric constraint of its cis double bond, it profoundly influences the biophysical properties of cell membranes, disrupting lipid packing and increasing the dynamic motion of membrane components. This fluidizing effect has far-reaching implications, from basic cellular function to the rational design of next-generation therapeutics. The experimental techniques detailed herein—DSC, FRAP, and fluorescence anisotropy—provide a robust toolkit for researchers and drug developers to precisely quantify and leverage the effects of oleic acid, paving the way for more effective drug delivery systems and a deeper understanding of membrane biology.

References

  • How Structural Differences in Fatty Acids Influence Membrane Fluidity. RevisionDojo.
  • Calvo, E., et al. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes. PMC.
  • Membrane Fluidity. BioNinja.
  • 5.3: Components and Structure - Membrane Fluidity. Biology LibreTexts.
  • Gennis, R.B. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes. PubMed.
  • Membrane fluidity. Wikipedia.
  • Goldstein, D.B. THE EFFECTS OF DRUGS ON MEMBRANE FLUIDITY. Annual Reviews.
  • The Pivotal Role of Sodium Oleate in Advancing Lipid-Based Drug Delivery Systems. Benchchem.
  • Date, P.A., et al. Oleic acid based heterolipid synthesis, characterization and application in self-microemulsifying drug delivery system. PubMed.
  • Sandhya, S., et al. A Comprehensive Review on Oleic Acid Vesicles: A Novel Approach to Drug Delivery. Pharmaceutical Nanotechnology.
  • Chountoulesi, M., et al. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. PubMed.
  • Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes. Springer Nature Experiments.
  • Interaction Forces and Membrane Charge Tunability: Oleic Acid Containing Membranes in Different pH Conditions. PubMed.
  • The effects of drugs on membrane fluidity. PubMed - NIH.
  • Unveiling the impact of membrane fluidity in shaping lipid-based drug delivery systems development. PubMed.
  • Fluorescence recovery after photobleaching. Wikipedia.
  • Chen, Y.J., et al. Oleic acid-loaded nanostructured lipid carrier inhibit neutrophil activities in the presence of albumin and alleviates skin inflammation. PMC.
  • Phase Transitions in Biological Membranes. Niels Bohr Institutet.
  • Asymmetric phase transitions in lipid bilayers: coupling or bending?. RSC Publishing.
  • Cytoplasmic Membrane Fluidity Measurements on Intact Living Cells of Bacillus Subtilis by Fluorescence Anisotropy of 1,6-diphenyl-1,3,5-hexatriene. PubMed.
  • Evaluation of Liposome Membrane Fluidity by Fluorescence Anisotropy. Hitachi hightech.
  • (PDF) Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes. ResearchGate.
  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments.
  • Membrane fluidity measurement using UV fluorescence polarization. BMG Labtech.
  • Fluorescence anisotropy measurement of membrane fluidity. ResearchGate.
  • Lipid Composition-, Medium pH-, and Drug-Concentration-Dependent Membrane Interactions of Ibuprofen, Diclofenac, and Celecoxib: Hypothetical Association with Their Analgesic and Gastrointestinal Toxic Effects. MDPI.
  • Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer.
  • Monitoring drug–lipid membrane interactions via a molecular rotor probe. Analyst (RSC Publishing).

Sources

Foundational

Mechanistic Toxicology and Environmental Impact of cis-9-Octadecene and Its Functional Derivatives

Executive Summary In formulation chemistry, nanomedicine, and industrial surfactant design, cis-9-octadecene and its functionalized derivatives (e.g., oleylamine, oleic acid, oleyl mercaptan) are ubiquitous. While pure c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In formulation chemistry, nanomedicine, and industrial surfactant design, cis-9-octadecene and its functionalized derivatives (e.g., oleylamine, oleic acid, oleyl mercaptan) are ubiquitous. While pure cis-9-octadecene is a seemingly simple monounsaturated hydrocarbon, the stereochemistry of its Z-double bond at the 9-position imparts unique biophysical properties. This technical guide synthesizes the structure-activity relationships (SAR) that dictate the membrane toxicity, environmental fate, and ecotoxicology of the cis-9-octadecenyl moiety, providing actionable protocols for evaluating its impact on lipid bilayers.

Mechanistic Toxicology: The Biophysics of the "Cis-Kink"

The toxicological profile of cis-9-octadecene is fundamentally governed by its stereochemistry. Unlike saturated alkanes (e.g., octadecane) which pack tightly into highly ordered gel phases, the cis-9 double bond restricts conformational freedom and introduces a rigid ~30° bend (or "kink") in the aliphatic chain.

When cis-9-octadecene or its amphiphilic derivatives partition into biological lipid bilayers—such as dipalmitoylphosphatidylcholine (DPPC) membranes—this steric kink disrupts the van der Waals interactions between adjacent lipid acyl chains 1[1]. This disruption lowers the phase transition temperature ( Tm​ ) of the membrane, driving a transition from a solid-gel phase to a disordered liquid-crystalline phase. The resulting increase in membrane fluidity and free volume leads to compromised barrier function, increased permeability, and ultimately, cytotoxicity through the leakage of intracellular contents 2[2].

G A cis-9-Octadecene Derivative (e.g., Oleylamine) B Electrostatic/Hydrophobic Membrane Anchoring A->B C Insertion of cis-9 Alkyl Chain into Lipid Bilayer B->C D Steric Disruption via 30° cis-Double Bond Kink C->D E Decrease in Lipid Order (Increased Membrane Fluidity) D->E F Loss of Membrane Integrity (Cytotoxicity / Leakage) E->F

Caption: Mechanistic pathway of lipid bilayer disruption by cis-9-octadecene derivatives.

Structure-Toxicity Relationship: Pure Hydrocarbon vs. Functional Derivatives

Pure cis-9-octadecene exhibits high lipophilicity but lacks a reactive headgroup, resulting in relatively low acute toxicity 3[3]. However, when functionalized, the resulting amphiphiles become potent membrane disruptors.

For instance, cis-9-octadecen-1-amine (oleylamine) pairs the membrane-fluidizing cis-tail with a highly reactive primary amine headgroup. The amine anchors electrostatically to the negatively charged phospholipid headgroups of cellular membranes, forcing the cis-kinked tail deep into the hydrophobic core. This synergistic anchoring and fluidization makes oleylamine highly toxic to aquatic life, causing severe membrane lysis and tissue destruction . Conversely, cis-9-octadecene-1-thiol is heavily utilized to form self-assembled monolayers (SAMs) on gold nanoparticles, where its toxicity is largely mitigated by covalent sequestration to the metal core 4[4].

Quantitative Toxicity Comparison
CompoundStructure / HeadgroupAcute Human ToxicityAquatic EcotoxicityPrimary Mechanism of Action
cis-9-Octadecene Pure HydrocarbonNot classified as acutely toxic[3]Not classified as hazardous[3]Mild membrane swelling / highly lipophilic
cis-9-Octadecen-1-amine Primary Amine (-NH₂)Harmful if swallowed, Corrosive (H314)Very Toxic (LC50: 0.06 mg/L)Electrostatic anchoring & severe lysis
cis-9-Octadecene-1-thiol Thiol (-SH)Skin/Eye IrritantToxic to aquatic lifeCovalent binding (e.g., to AuNPs)[4]

Environmental Fate and Persistence

The environmental impact of cis-9-octadecene hinges on its biodegradability versus its aquatic partitioning. The molecule's extreme hydrophobicity drives its partitioning into soils, sediments, and the lipid tissues of aquatic organisms, presenting a bioaccumulation risk.

However, the cis-9 double bond serves as a primary site for environmental degradation. In surface waters, it is susceptible to photo-oxidation and epoxidation. Furthermore, environmental microbial consortia readily degrade the aliphatic chain via β -oxidation pathways once the molecule is internalized. Despite this inherent biodegradability, the acute aquatic toxicity of its functional derivatives outpaces their degradation rates in spill scenarios. For example, cis-9-octadecen-1-amine exhibits an LC50 of 0.06 mg/L in Pimephales promelas (fathead minnow), classifying it as Very Toxic to Aquatic Life with Long Lasting Effects (GHS Aquatic Acute 1 / Chronic 1) .

Experimental Protocol: High-Throughput Membrane Integrity Assay

To empirically validate the membrane-disrupting potential of cis-9-octadecene derivatives during drug formulation, we utilize a self-validating liposome leakage assay. This protocol measures the release of a self-quenching fluorophore from large unilamellar vesicles (LUVs) upon exposure to the toxicant.

G S1 1. Lipid Film Preparation S2 2. Hydration with Fluorophore S1->S2 S3 3. Extrusion (LUV Formation) S2->S3 S4 4. SEC Purification (Remove Free Dye) S3->S4 S5 5. Compound Incubation S4->S5 S6 6. Fluorescence Quantification S5->S6

Caption: Workflow for the liposome leakage assay to quantify membrane disruption.

Step-by-Step Methodology
  • Lipid Film Preparation: Dissolve DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in anhydrous chloroform. Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours under high vacuum to form a thin, uniform lipid film 5[5].

  • Hydration and Encapsulation: Hydrate the lipid film with an aqueous buffer (HEPES 10 mM, pH 7.4) containing 50 mM 5(6)-carboxyfluorescein (CF). Causality Note: At 50 mM, CF fluorescence is auto-quenched due to dimer formation. Fluorescence will only spike if the membrane is compromised and the dye is diluted into the surrounding buffer.

  • Extrusion: Pass the hydrated suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to form monodisperse LUVs.

  • Purification: Remove unencapsulated CF by passing the LUV suspension through a Sephadex G-50 size-exclusion chromatography (SEC) column equilibrated with an iso-osmotic buffer (HEPES 10 mM, 150 mM NaCl, pH 7.4).

  • Toxicant Incubation: Transfer 90 µL of the purified LUV suspension to a 96-well microplate. Add 10 µL of the cis-9-octadecene derivative (dissolved in a compatible vehicle) at varying concentrations.

  • Fluorescence Quantification: Monitor fluorescence emission at 520 nm (excitation at 492 nm) over 60 minutes.

  • Self-Validation & Normalization: Add 1% Triton X-100 to the wells to achieve 100% complete liposome lysis. This serves as the maximum fluorescence ( Fmax​ ), allowing the raw data to be normalized into a percentage of total leakage. This internal control makes the assay entirely independent of batch-to-batch variations in encapsulation efficiency.

References

  • Source: Chemos GmbH&Co.
  • Thermal Lipid Order−Disorder Transitions in Mixtures of Cationic Cholesteryl Lipid Analogues and Dipalmitoyl Phosphatidylcholine Membranes Source: ACS Publications URL
  • A Technical Guide to cis-9-Octadecene-1-thiol (Oleyl Mercaptan)
  • Evidence of hydrocarbon nanodrops in highly ordered stratum corneum model membranes Source: PMC - NIH URL
  • Chloroform-Enhanced Incorporation of Hydrophobic Gold Nanocrystals into Dioleoylphosphatidylcholine (DOPC)
  • SAFETY DATA SHEET - cis-9-Octadecenyl-1-amin Source: Sigma-Aldrich URL

Sources

Protocols & Analytical Methods

Method

Application Note: cis-9-Octadecene in Advanced Polymer Synthesis and Nanoparticle Formulation

Introduction & Mechanistic Overview cis-9-Octadecene (an 18-carbon internal olefin) is a highly versatile, hydrophobic building block utilized across macromolecular chemistry and nanomedicine. Unlike terminal alkenes, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

cis-9-Octadecene (an 18-carbon internal olefin) is a highly versatile, hydrophobic building block utilized across macromolecular chemistry and nanomedicine. Unlike terminal alkenes, the symmetrical internal double bond at the C9 position provides a sterically regulated site for electrophilic addition, epoxidation, and cross-metathesis. This application note details the use of cis-9-octadecene in two critical domains: the synthesis of toughened bio-based epoxy resins and the formulation of theranostic polymer-lipid nanoparticles (PLNs) for drug delivery.

Application 1: Bio-based Epoxy Resins via Epoxidation

Traditional epoxy matrices, such as those formulated from bisphenol A diglycidyl ether (DGEBA), exhibit high tensile strength but suffer from inherent brittleness. Incorporating long-chain aliphatic epoxides derived from cis-9-octadecene introduces flexible hydrocarbon segments into the crosslinked network.

Causality & Mechanism: The epoxidation of the internal double bond transforms the chemically inert alkene into a reactive oxirane ring (cis-9,10-epoxyoctadecane). When blended with DGEBA, this aliphatic epoxide acts as a reactive diluent. During the curing phase with amine hardeners, the oxirane rings undergo nucleophilic ring-opening copolymerization. The 18-carbon aliphatic chains become covalently bound within the matrix, acting as internal plasticizers that lower the glass transition temperature ( Tg​ ), reduce resin viscosity, and significantly enhance the impact resistance of the final polymer [1].

Protocol 1: Synthesis of cis-9,10-Epoxyoctadecane for Resin Integration

This protocol utilizes a self-validating electrophilic oxygen transfer mechanism to ensure high-yield oxirane formation without carbon-chain cleavage.

  • Preparation: Dissolve 10 mmol of cis-9-octadecene in 50 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice bath to cool the solution to 0 °C. Causality: Epoxidation is highly exothermic; maintaining 0 °C prevents thermal runaway and suppresses unwanted epoxide ring-opening side reactions [3].

  • Reagent Addition: Slowly add 12 mmol of meta-chloroperoxybenzoic acid (m-CPBA) in small portions over 30 minutes under continuous magnetic stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Add 30 mL of saturated sodium bicarbonate (NaHCO₃) and 30 mL of saturated sodium thiosulfate (Na₂S₂O₃). Causality: NaHCO₃ neutralizes the acidic meta-chlorobenzoic acid byproduct, driving it into the aqueous phase, while Na₂S₂O₃ reduces any unreacted m-CPBA to prevent over-oxidation of the product.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation (QA/QC): Analyze the product via ¹H-NMR spectroscopy. The reaction is validated as complete when the multiplet at 5.3 ppm (alkene protons) completely disappears, replaced by a new signal at ~2.9 ppm characteristic of the oxirane ring protons.

G A cis-9-octadecene (Internal Alkene) C cis-9,10-epoxyoctadecane (Reactive Diluent) A->C Epoxidation B m-CPBA / CH2Cl2 (Electrophilic Oxygen Transfer) B->C Reagent F Toughened Epoxy Network (Lower Tg, High Flexibility) C->F Copolymerization D DGEBA Base Resin (Rigid Matrix) D->F Crosslinking Base E Amine Curing Agent (Nucleophilic Ring Opening) E->F Catalyst / Hardener

Workflow of cis-9-octadecene epoxidation and subsequent epoxy resin curing.

Application 2: Polymer-Lipid Nanoparticles (PLNs) for Drug Delivery

In the development of theranostic nanomedicines, cis-9-octadecene derivatives (such as cis-9-octadecene-1-thiol) are heavily utilized to stabilize the lipidic corona of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Causality & Mechanism: The 18-carbon hydrophobic chain of the octadecene derivative provides strong van der Waals interactions with the precipitating PLGA core. This lowers the interfacial tension between the hydrophobic polymer and the aqueous environment, preventing macroscopic aggregation. Microfluidic hydrodynamic focusing is employed to assemble these particles. The rapid, diffusion-driven mixing locks the kinetically trapped lipid corona around the polymer core, allowing for the dual encapsulation of a hydrophilic/cytotoxic drug in the core and a hydrophobic/anti-angiogenic drug in the corona [2].

Protocol 2: Microfluidic Assembly of Theranostic PLNs

This protocol outlines the rapid nanoprecipitation of PLNs using a microfluidic architecture.

  • Organic Phase Preparation: Dissolve PLGA-AuNCs (2 mg/mL) and the cytotoxic agent Doxorubicin (250 μg) in acetonitrile (ACN).

  • Aqueous/Lipid Phase Preparation: Disperse cis-9-octadecene-1-thiol (or functionalized PEG-lipids) and the anti-angiogenic drug Sorafenib (250 μg) in a 30% methanol/water mixture.

  • Microfluidic Injection: Inject the organic phase into the central channel of a microfluidic hydrodynamic focusing chip at a flow rate of 1 mL/min.

  • Hydrodynamic Focusing: Inject the aqueous/lipid phase into the outer intersecting channels at a flow rate of 5 mL/min. Causality: The high flow rate ratio (5:1) induces rapid microvortices. The sudden shift in solvent polarity causes the PLGA to precipitate into uniform nanocores, while the cis-9-octadecene derivatives rapidly self-assemble around the core to minimize hydrophobic exposure to water, trapping the drugs in their respective domains.

  • Purification: Collect the effluent and dialyze against deionized water for 24 hours using a 10 kDa MWCO membrane to remove residual ACN and unencapsulated drugs.

  • Self-Validation (QA/QC): Analyze the formulation via Dynamic Light Scattering (DLS). The system is validated if the Polydispersity Index (PDI) is < 0.2 and the Z-average diameter is between 100–150 nm, confirming uniform, monodisperse self-assembly.

G N1 PLGA-AuNCs Core (Hydrophobic Polymer) N5 Microfluidic Mixing (Rapid Nanoprecipitation) N1->N5 Core Assembly N2 Doxorubicin (Cytotoxic Payload) N2->N5 Encapsulation N3 cis-9-octadecene derivatives (Lipid Corona / Stabilizer) N3->N5 Corona Formation N4 Sorafenib (Anti-angiogenic Drug) N4->N5 Corona Loading N6 Theranostic Polymer-Lipid Nanoparticle (PLN) N5->N6 Self-Assembly

Microfluidic assembly pathway of theranostic polymer-lipid nanoparticles.

Quantitative Data Summary

The following tables summarize the structural and functional enhancements provided by cis-9-octadecene derivatives in both resin synthesis and nanoparticle formulation.

Table 1: Thermomechanical Properties of Epoxy Resins Modified with cis-9,10-epoxyoctadecane

Resin FormulationViscosity at 25°C (cP)Glass Transition ( Tg​ )Impact Strength (J/m)Crosslink Density
100% DGEBA (Control)12,500145 °C45High
90% DGEBA / 10% Epoxyoctadecane8,200128 °C72Medium-High
80% DGEBA / 20% Epoxyoctadecane4,100110 °C95Medium

Table 2: Formulation Parameters and Quality Attributes of cis-9-Octadecene-Stabilized PLNs

Lipid Corona CompositionCore PolymerZ-Average Size (nm)PDIEncapsulation Efficiency (DOX)
Standard DPPC/PEGPLGA165 ± 120.2865%
cis-9-octadecene-1-thiol modifiedPLGA-AuNCs118 ± 80.1488%

References

  • US4006065A - Process for the synthesis of pure isomers of long chain alkenes.
  • Synthesis of Polymer–Lipid Nanoparticles for Image-Guided Delivery of Dual Modality Therapy.
  • 9-Octadecene | 5557-31-3. Benchchem.
Application

Application Note: Tandem Isomerization-Hydroformylation of cis-9-Octadecene to Linear Nonadecanal

Executive Summary & Industrial Relevance cis-9-Octadecene is a deeply internal, 18-carbon olefin widely utilized as a hydrophobic building block in the synthesis of specialty surfactants, high-performance lubricants, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

cis-9-Octadecene is a deeply internal, 18-carbon olefin widely utilized as a hydrophobic building block in the synthesis of specialty surfactants, high-performance lubricants, and ionizable lipids for lipid nanoparticle (LNP) drug delivery systems[1]. While the hydroformylation of terminal alkenes is an industrially mature process, functionalizing deep internal alkenes presents a profound catalytic challenge. Standard rhodium-phosphine catalysts react sluggishly with internal double bonds and yield complex, low-value mixtures of branched aldehydes.

To synthesize the highly valuable linear aldehyde (nonadecanal), the catalytic system must perform a tandem sequence : rapid "chain-walking" isomerization of the double bond from the C9 position to the terminal C1 position, followed by highly regioselective hydroformylation[2][3]. This application note details a state-of-the-art, self-validating protocol utilizing a Rhodium/BiPhePhos catalytic system to achieve this transformation.

Mechanistic Rationale: The Causality of Catalytic Design

The success of this protocol relies on the precise tuning of thermodynamic and kinetic parameters to favor isomerization over premature hydroformylation. As an application scientist, you must understand why these specific conditions are chosen:

  • Ligand Sterics & Regiocontrol: BiPhePhos is a bulky, bidentate bisphosphite ligand. It coordinates to the Rh center in an equatorial-equatorial configuration within a trigonal bipyramidal resting state[2][4]. This extreme steric crowding virtually prohibits the insertion of the internal double bond into the Rh-H bond.

  • Chain-Walking Isomerization: Because direct internal hydroformylation is sterically blocked, the coordinated alkene undergoes rapid, reversible β-hydride eliminations. This "walks" the double bond along the 18-carbon chain until it reaches the terminal position, where the steric penalty is relieved, and irreversible hydroformylation proceeds[5].

  • Syngas Pressure Control: Low syngas pressure (10–20 bar) is mandatory. High CO pressure saturates the rhodium coordination sphere, preventing the formation of the 16-electron coordinatively unsaturated species required for alkene coordination and subsequent isomerization[5].

  • Thermodynamic Activation: Isomerization is an endergonic process with a higher activation barrier than hydroformylation. Elevated temperatures (110–120 °C) are required to unlock the fast dynamic isomerization regime[2][5].

Reaction Workflow Visualization

G A cis-9-Octadecene (Internal Alkene) B Chain-Walking Isomerization A->B Rh/BiPhePhos Fast D Hydroformylation (CO / H2) A->D Direct Addition (Slow) C 1-Octadecene (Terminal Alkene) B->C Dynamic Equilibrium C->D Rh/BiPhePhos Irreversible E Nonadecanal (Linear Aldehyde) D->E Major Pathway (l/b > 80:20) F Branched Aldehydes (Side Products) D->F Minor Pathway

Tandem isomerization-hydroformylation pathway of cis-9-octadecene.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected outcomes when altering the catalytic system or thermodynamic conditions during the hydroformylation of internal long-chain alkenes.

Catalyst SystemLigandTemp (°C)Pressure (bar)Conversion (%)Chemoselectivity (%)Regioselectivity (l/b)
Rh(acac)(CO)₂PPh₃8050>90>90< 5:95 (Branched favored)
Rh(acac)(CO)₂BiPhePhos12010>85~60–75> 70:30 (Linear favored)
Rh(acac)(CO)₂BiPhePhos8010<20>90N/A (Isomerization stalled)
Rh(acac)(CO)₂BiPhePhos12050<40>80~ 30:70 (CO poisoning)

Data synthesized from established tandem hydroformylation parameters for 18-carbon internal olefins[2][5].

Self-Validating Experimental Protocol

Safety & Integrity Note: Phosphite ligands like BiPhePhos are highly susceptible to oxidation into inactive phosphonates[3]. Oxygen must be rigorously excluded. This protocol incorporates a kinetic sampling checkpoint to validate the active catalytic species before committing to full conversion.

Materials & Reagents
  • cis-9-Octadecene (Substrate, >98% purity, degassed via freeze-pump-thaw)

  • Rh(acac)(CO)₂ (Precatalyst, 0.5 mol%)

  • BiPhePhos (Ligand, 1.0 mol%)

  • Toluene (Anhydrous, sparged with Argon)

  • n-Dodecane (Internal Standard for GC mass balance)

  • Syngas (CO/H₂, 1:1 ratio, ultra-high purity)

Step-by-Step Methodology

Step 1: Catalyst Preparation (Glovebox)

  • Inside an argon-filled glovebox, weigh Rh(acac)(CO)₂ (0.05 mmol) and BiPhePhos (0.10 mmol) into a glass liner designed for a high-pressure Parr autoclave.

  • Causality Check: A low Ligand/Rh ratio (2:1) is deliberately chosen. Excess ligand would saturate the Rh center, preventing the formation of the coordinatively unsaturated sites needed to accelerate the isomerization rate[2][5].

Step 2: Substrate & Standard Addition

  • Add anhydrous toluene (20 mL) to the glass liner to dissolve the catalyst complex.

  • Add cis-9-octadecene (10 mmol) and n-dodecane (2 mmol, internal standard).

Step 3: Reactor Assembly & Purging

  • Seal the autoclave, ensure all valves are closed, and transfer it to a well-ventilated fume hood.

  • Connect the syngas line. Purge the reactor by pressurizing to 10 bar with CO/H₂ and venting slowly to 1 bar. Repeat this cycle exactly three times to remove all trace argon and establish the syngas atmosphere.

Step 4: Pressurization & Heating

  • Pressurize the reactor to a final working pressure of 10 bar with CO/H₂ (1:1).

  • Initiate mechanical stirring at 800 rpm to eliminate gas-liquid mass-transfer limitations.

  • Heat the reactor to 120 °C.

Step 5: Self-Validation Checkpoint (t = 2 hours)

  • Once the reactor has been at 120 °C for 2 hours, carefully sample 0.1 mL of the reaction mixture via the high-pressure sampling valve into a GC vial containing cold hexane.

  • Analyze via GC-FID.

  • Validation Criteria: The chromatogram must show a broad, statistical distribution of internal octadecene isomers (C2–C8 positions) with <15% total aldehyde formation. This confirms the "fast dynamic isomerization regime" is active[5]. If only unreacted cis-9-octadecene is present, the catalyst is inactive (likely due to ligand oxidation), and the run should be aborted to save resources.

Step 6: Completion & Workup (t = 24 hours)

  • After 24 hours, cool the reactor to room temperature using an external chilling loop.

  • Carefully vent the residual syngas in the fume hood.

  • Filter the crude mixture through a short pad of silica gel (eluting with hexane/ethyl acetate 9:1) to remove the rhodium complex and degraded phosphite residues.

  • Concentrate the filtrate under reduced pressure to isolate the crude aldehyde mixture. The linear nonadecanal can be further purified via vacuum distillation or crystallization if required.

References

  • Title : Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile Source : mdpi.com URL :[Link]

  • Title : Insights in the Rhodium-Catalyzed Tandem Isomerization-Hydroformylation of 10-Undecenitrile: Evidence for a Fast Isomerization Regime Source : mdpi.com URL :[Link]

  • Title : Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor with an attached membrane separation unit Source : rsc.org URL :[Link]

  • Title : Rhodium-Catalyzed Hydroformylation and Deuterioformylation with Pyrrolyl-Based Phosphorus Amidite Ligands: Influence of Electronic Ligand Properties Source : acs.org URL :[Link]

Sources

Method

Application Note: Preparation, Stabilization, and Chromatographic Analysis of cis-9-Octadecene Standard Solutions

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Document Type: Validated Protocol & Technical Guide Introduction & Mechanistic Ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Document Type: Validated Protocol & Technical Guide

Introduction & Mechanistic Overview

The precise quantification and structural confirmation of long-chain alkenes are critical in petrochemistry, lipidomics, and the synthesis of lipid nanoparticle (LNP) precursors for drug delivery. cis-9-Octadecene ((Z)-9-octadecene), an 18-carbon monounsaturated hydrocarbon, presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories failing to achieve reproducible calibration curves for cis-9-octadecene. These failures rarely stem from instrument malfunction; rather, they originate from a fundamental misunderstanding of the molecule's physical chemistry during standard preparation. Specifically, cis-9-octadecene is highly susceptible to two degradation pathways:

  • Autoxidation: The allylic carbons (C8 and C11) adjacent to the double bond have weak C-H bond dissociation energies. In the presence of dissolved oxygen, these sites readily undergo hydrogen abstraction, forming hydroperoxides that degrade the standard and cause baseline drift [1, 2].

  • Isomerization: The cis (Z) conformation is thermodynamically less stable than the trans (E) conformation due to steric hindrance between the alkyl chains. Exposure to UV light, excessive heat in the GC inlet, or trace Lewis acids on glassware surfaces catalyzes the rapid conversion of cis-9-octadecene to trans-9-octadecene [3].

To ensure trustworthiness and scientific integrity , the protocol detailed below is designed as a self-validating system. By integrating inert atmosphere handling, surface-deactivated glassware, and an internal standard (IS) tracking mechanism, this workflow guarantees that the standard you inject is identical to the standard you weighed.

Quantitative Data & Physicochemical Properties

Understanding the slight physical differences between the cis and trans isomers is essential for developing a robust chromatographic separation method. High-polarity stationary phases are required to exploit the minor dipole moment induced by the "bent" cis geometry.

Table 1: Comparative Physicochemical Properties of 9-Octadecene Isomers [3, 4]

Propertycis-9-Octadecenetrans-9-Octadecene
IUPAC / Synonym (Z)-octadec-9-ene(E)-octadec-9-ene
CAS Registry Number 1779-13-17206-25-9
Molecular Formula C₁₈H₃₆C₁₈H₃₆
Molecular Weight 252.48 g/mol 252.48 g/mol
Melting Point 14.5 °C (287.6 K)9.0 °C (282.1 K)
Boiling Point 322.2 °C310.0 °C
Density (at 20 °C) 0.79 g/cm³~0.79 g/cm³
Dipole Moment Weakly polar (bent geometry)Non-polar (linear geometry)

Experimental Workflow Visualization

The following diagram maps the critical path for standard preparation, emphasizing the integration of protective measures (degassing, amber vials) and internal validation.

G N1 Pure cis-9-Octadecene Standard N3 Primary Stock (10 mg/mL in Hexane) N1->N3 Gravimetric Addition N2 Solvent Degassing (N2/Ar Purge) N2->N3 Diluent + Internal Std N4 Amber Vials (-20°C Storage) N3->N4 Aliquot & Cap N5 GC-MS/FID Analysis N4->N5 Injection

Workflow for the preparation and GC-MS analysis of cis-9-octadecene standards.

Step-by-Step Methodology: Self-Validating Protocol

Materials & Reagents
  • cis-9-Octadecene analytical standard (≥99% purity).

  • HPLC-grade Hexane or Dichloromethane (DCM).

  • Tetradecane (C₁₄H₃₀) analytical standard (used as Internal Standard) [5].

  • Silanized amber glass volumetric flasks and GC autosampler vials with PTFE-lined septa.

  • Ultra-High-Purity (UHP) Nitrogen or Argon gas.

Step 1: Glassware Deactivation and Solvent Preparation
  • Action: Use exclusively silanized amber glassware. Sparge the chosen solvent (Hexane or DCM) with UHP Nitrogen for 15 minutes prior to use.

  • Causality: Untreated borosilicate glass contains active surface silanol (-SiOH) groups. These act as mild Lewis acids that can catalyze the cis-to-trans isomerization of the double bond. Silanization caps these sites. Furthermore, sparging displaces dissolved oxygen, arresting the allylic autoxidation pathway [2].

Step 2: Internal Standard (IS) Integration
  • Action: Prepare a bulk diluent by spiking the degassed solvent with Tetradecane (C14) to a final concentration of 50 µg/mL.

  • Causality: A self-validating system requires an internal standard to monitor evaporative solvent losses during storage and to correct for GC injection volume variances. Tetradecane is chosen because it is structurally similar (a long-chain hydrocarbon), completely inert to isomerization, and elutes cleanly before the C18 alkenes without co-elution [5].

Step 3: Gravimetric Stock Preparation
  • Action: Accurately weigh 10.0 mg of cis-9-octadecene directly into a 10 mL silanized volumetric flask. Bring to volume using the IS-spiked, degassed solvent.

  • Causality: Gravimetric preparation ensures absolute traceability. This yields a 1.0 mg/mL (1000 ppm) primary stock solution. Volumetric additions of the neat standard are highly discouraged due to the compound's viscosity and temperature-dependent density.

Step 4: Serial Dilution and Storage
  • Action: Perform serial dilutions using the IS-spiked diluent to create a working range (e.g., 10, 50, 100, 250, 500 µg/mL). Immediately aliquot into amber GC vials, flush the headspace with Nitrogen, cap tightly, and store at -20 °C.

  • Causality: Flushing the headspace eliminates residual oxygen. Storing at -20 °C drastically reduces the kinetic rate of both oxidation and thermal isomerization.

Step 5: GC-MS/FID System Suitability Test (SST)
  • Action: Prior to running samples, inject the 100 µg/mL standard to evaluate system suitability.

    • Column: High-polarity polyethylene glycol phase (e.g., DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film) or equivalent [3].

    • Inlet: 220 °C, Split ratio 20:1. (Do not exceed 250 °C to prevent thermal isomerization in the inlet).

    • Oven Program: 100 °C (hold 5 min), ramp 15 °C/min to 190 °C, ramp 8 °C/min to 250 °C.

  • Causality: Non-polar columns (like HP-1) cannot resolve cis and trans isomers of octadecene because their boiling points and vapor pressures are nearly identical. High-polarity columns interact with the slight dipole moment of the cis isomer's bent structure, allowing baseline separation. The SST validates that the cis peak is pure and that no trans peak (which would elute slightly earlier or later depending on the specific wax phase) has formed during standard preparation or injection.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5364599, Octadec-9-ene." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Deatherage, F. E., & Mattill, H. A. (1939). "Antioxidants and the autoxidation of fats. Autoxidation of oleic acid, methyl oleate, oleyl alcohol and cis-9-octadecene." Industrial & Engineering Chemistry, 31(11), 1425–1431. Available at:[Link]

  • Lovestead, T. M., et al. (2023). "Vapor Pressure Measurements on Linalool Using a Rapid and Inexpensive Method Suitable for Cannabis-Associated Terpenes." Journal of Chemical & Engineering Data, 68(11). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why is separating cis- and trans-9-octadecene so difficult using standard chromatography or distillation?

Welcome to the Technical Support Center for Advanced Hydrocarbon Separations . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Hydrocarbon Separations . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers and drug development professionals face when isolating high-purity alkene isomers.

Separating cis-9-octadecene from trans-9-octadecene impurities is notoriously difficult due to their nearly identical physical properties. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure baseline resolution in your workflows.

Answer: Standard separation techniques rely heavily on differences in polarity, boiling point, or molecular weight. Because cis- and trans-9-octadecene are geometric isomers (C₁₈H₃₆), they share identical molecular weights and exhibit virtually indistinguishable polarities. While their boiling points differ slightly, the high temperatures required for distillation often lead to thermal degradation or unwanted isomerization before a clean separation can be achieved [1, 2].

To illustrate why standard silica gel chromatography or fractional distillation fails, compare their physical properties in the table below:

Table 1: Physical Properties of 9-Octadecene Isomers

Propertycis-9-Octadecene ((Z)-9-Octadecene)trans-9-Octadecene ((E)-9-Octadecene)
CAS Number 5557-31-37206-25-9
Molecular Weight 252.48 g/mol 252.48 g/mol
Boiling Point ~322.2 °C (at 760 mmHg)~310.0 °C (at 760 mmHg)
Melting Point -30.5 °C3.5 – 4.0 °C
Density ~0.79 g/cm³~0.79 g/cm³

Data sourced from GuideChem and LookChem chemical databases [1, 2].

FAQ 2: If standard methods fail, what is the authoritative method for this separation?

Answer: The gold standard for separating geometric alkene isomers is Argentation Chromatography (Silver-Ion Chromatography, Ag⁺-HPLC) [3].

The Causality of the Separation: Instead of relying on polarity, argentation chromatography exploits the steric geometry of the double bonds. Silver ions (Ag⁺) immobilized on the stationary phase form weak, reversible charge-transfer complexes with the π-electrons of the alkene double bonds.

Because the alkyl chains in trans-9-octadecene are on opposite sides of the double bond, they create significant steric hindrance, preventing the π-cloud from closely approaching the silver ion. Conversely, the cis-isomer has both alkyl chains on the same side, leaving the other face of the double bond exposed. This lack of steric hindrance allows the cis-isomer to form a much stronger, more stable complex with the Ag⁺ ions [4]. Consequently, the trans-impurity elutes first, followed by the strongly retained cis-isomer.

Workflow and mechanism of silver-ion chromatographic separation of 9-octadecene isomers.

Experimental Protocol: Self-Validating Ag⁺-HPLC Separation

To ensure scientific integrity, your chromatographic setup must be self-validating. This means establishing baseline resolution ( Rs​>1.5 ) using a known standard before injecting your experimental mixture.

Materials Required:

  • Column: Commercial Silver-Ion HPLC column (e.g., ChromSpher Lipids or a customized silica column impregnated with silver nitrate).

  • Mobile Phase: Hexane (non-polar base) and Acetonitrile (polar modifier/competitive ligand).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector (UV is not recommended as 9-octadecene lacks strong chromophores).

Step-by-Step Methodology:

  • System Equilibration: Flush the Ag⁺-HPLC column with 100% Hexane at a flow rate of 1.0 mL/min for 30 minutes to establish a stable baseline.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane containing 0.1% to 0.5% Acetonitrile. Scientist's Note: Acetonitrile acts as a competitive ligand for the silver ions. Precise control of this modifier is critical to tune the retention times.

  • Standard Validation (The Self-Validating Step):

    • Inject 10 µL of a certified reference standard containing a 50:50 mixture of cis- and trans-9-octadecene.

    • Calculate the resolution ( Rs​ ) between the two peaks. If Rs​<1.5 , proceed to the troubleshooting section below before running actual samples.

  • Sample Injection: Dilute your crude 9-octadecene sample in hexane (approx. 1 mg/mL) and inject 10 µL.

  • Fraction Collection: Collect the first eluting peak (trans-9-octadecene) and the second eluting peak (cis-9-octadecene) into separate pre-weighed, inert glass vials.

  • Solvent Removal: Evaporate the hexane/acetonitrile under a gentle stream of ultra-pure nitrogen gas to yield the isolated isomers.

Troubleshooting Guide: Resolving Co-Elution and Peak Tailing

Issue: My trans-9-octadecene fraction still shows cis impurities (co-elution), or the peaks are too broad.

Root Cause Analysis: Co-elution in argentation chromatography usually stems from either the mobile phase being too strong (displacing the analyte too quickly) or thermal kinetics disrupting the delicate charge-transfer complex [5].

Corrective Actions:

  • Decrease the Competitive Ligand: If the isomers co-elute near the void volume, your mobile phase is too competitive. Reduce the concentration of Acetonitrile in the Hexane mobile phase (e.g., drop from 0.5% to 0.1%). This forces the 9-octadecene isomers to compete more heavily for the Ag⁺ sites, amplifying the steric differences between the cis and trans geometries.

  • Lower the Column Temperature: Charge-transfer complexation is an exothermic equilibrium process. By lowering the column compartment temperature (e.g., from 25 °C to 15 °C), you thermodynamically stabilize the Ag⁺-alkene complex. This selectively increases the retention time of the cis-isomer much more than the trans-isomer, drastically improving resolution.

Troubleshooting decision tree for resolving co-elution in Ag+-HPLC.

References

  • LookChem. "Cas 7206-25-9, (E)-9-Octadecene." LookChem Chemical Database. Available at:[Link]

  • American Oil Chemists' Society (AOCS). "Principles of Silver Ion Complexation with Double Bonds." AOCS Lipid Library. Available at:[Link]

  • ResearchGate. "Positional and configurational separation of fatty acid isomers by micro reversed-phase liquid chromatography with an Ag⁺-containing mobile phase." Journal of Chromatography A. Available at:[Link]

Optimization

Technical Support Center: Optimizing GC-MS Parameters for cis-9-Octadecene Detection

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing long-chain aliphatic alkenes like cis-9-octadecene (C₁₈H₃₆).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing long-chain aliphatic alkenes like cis-9-octadecene (C₁₈H₃₆). Due to its non-polar nature, high boiling point (~315 °C)[1], and susceptibility to thermal isomerization, standard GC-MS methods often fail to provide baseline resolution or unambiguous structural identification.

This guide synthesizes field-proven methodologies, mechanistic explanations, and self-validating protocols to help you optimize your GC-MS workflows for cis-9-octadecene.

Analytical Workflow & Logical Framework

Before altering instrument parameters, it is critical to define the primary objective of your assay: Quantitation (requiring baseline separation of cis/trans isomers) or Structural Identification (requiring localization of the double bond). The decision tree below outlines the optimized pathways for both objectives.

GCMS_Workflow Start cis-9-Octadecene Analytical Challenge Decision Primary Objective? Start->Decision Path1 Isomer Separation (cis vs. trans) Decision->Path1 Quantitation Path2 Structural ID (Double Bond Localization) Decision->Path2 Identification Action1 Use Highly Polar Column (e.g., SP-2560, Cyanopropyl) Path1->Action1 Action3 Perform DMDS Derivatization Path2->Action3 Action2 Lower Inlet Temp (<230°C) to Prevent Isomerization Action1->Action2 Success1 Baseline Resolution Action2->Success1 Action4 EI-MS Analysis (Detect m/z 173 Fragment) Action3->Action4 Success2 Unambiguous C9 Confirmation Action4->Success2

Figure 1: Decision tree for optimizing GC-MS parameters and resolving common alkene detection issues.

Quantitative Data & Parameter Summary

To achieve the objectives outlined above, hardware configurations must be tailored. Table 1 summarizes the optimized parameters depending on your analytical goal.

Table 1: Optimized GC-MS Parameters for cis-9-Octadecene

ParameterSetting for Quantitation (Isomer Separation)Setting for Structural ID (DMDS Adducts)
Column Phase Highly Polar (Biscyanopropyl, e.g., SP-2560)Non-Polar (5% Phenyl, e.g., DB-5MS)
Dimensions 100 m × 0.25 mm × 0.20 µm30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/minHelium, constant flow 1.0 mL/min
Inlet Temp 220 °C (Prevents thermal isomerization)250 °C
Injection Mode Split (50:1), 1 µL injectionSplitless, 1 µL injection
Oven Program 80 °C (2 min) ➔ 5 °C/min to 220 °C (hold 15 min)100 °C (1 min) ➔ 15 °C/min to 300 °C (hold 5 min)
MS Source Temp 230 °C230 °C
Ionization EI (70 eV) or CI (Methane)EI (70 eV)
Scan Range m/z 40 – 300m/z 50 – 400

Experimental Protocols

Protocol A: Standard GC-MS Method for Alkene Separation

Mechanistic Goal: Exploit dipole-dipole interactions to separate geometric isomers without inducing thermal degradation.

  • Sample Preparation : Dilute the cis-9-octadecene sample in a high-purity non-polar solvent (e.g., hexane) to a working concentration of 10–50 ppm.

  • Inlet Configuration : Install a deactivated, single-taper glass liner. Set the injection port to 220 °C. Causality: Temperatures above 250 °C provide the activation energy required for rotation around the pi-bond, converting the cis isomer to the thermodynamically favored trans isomer.

  • Column Installation : Install a highly polar cyanosiloxane column.

  • Validation (Self-Validating System) : To validate the absence of thermal isomerization in your system, inject a standard mixture at an inlet temperature of 250 °C, then at 220 °C. If the peak area ratio of trans to cis decreases at the lower temperature, thermal degradation was actively occurring, and the 220 °C setpoint is validated for your specific instrument.

Protocol B: DMDS Derivatization for Double Bond Localization

Mechanistic Goal: Chemically fix the double bond to prevent migration during electron ionization, allowing for predictable mass spectral cleavage.

  • Reagent Addition : To 1 mg of the lipid extract/sample in 50 µL of hexane, add 100 µL of Dimethyl Disulfide (DMDS) and 10 µL of an iodine solution (60 mg/mL in diethyl ether) to act as a catalyst[2].

  • Incubation : Seal the reaction vial tightly and incubate at 40 °C for 4 hours. Causality: The iodine catalyzes an electrophilic addition of the thiomethyl groups across the pi-bond, creating a stable mono-DMDS adduct.

  • Quenching & Extraction : Add 1 mL of aqueous sodium thiosulfate (5% w/v) to reduce the excess iodine. Add 1 mL of hexane, vortex for 30 seconds, and allow the phases to separate.

  • Analysis : Transfer the upper organic (hexane) layer to an autosampler vial and inject it into the GC-MS using the "Structural ID" parameters from Table 1.

Troubleshooting Guide & FAQs

Q: Why do my cis and trans isomers co-elute as a single broad peak on a standard DB-5 column? A: Non-polar columns (like 5% phenyl polydimethylsiloxane) separate compounds primarily by dispersive van der Waals forces, which correlate with boiling points. The boiling points of cis-9-octadecene and trans-9-octadecene are nearly identical[1]. To resolve them, you must exploit their differing spatial geometries and slight dipole moments using a highly polar column (e.g., biscyanopropyl siloxane). The trans isomer, being more linear, interacts less strongly with the polar stationary phase and reliably elutes earlier than the cis isomer[3].

Q: I am observing two peaks with identical mass spectra from a certified pure cis-9-octadecene standard. What is happening? A: You are observing thermal isomerization in the GC inlet. The cis double bond is thermodynamically less stable than the trans configuration. High injection port temperatures (>250 °C) or active sites in the inlet (e.g., non-deactivated glass wool, accumulated matrix, or exposed metal) catalyze the conversion of cis to trans during volatilization. Lower the inlet temperature to 200 °C–220 °C and replace the liner to resolve this issue.

Q: The molecular ion (m/z 252) is missing from my mass spectrum. How can I confirm the intact mass of cis-9-octadecene? A: Under standard 70 eV Electron Ionization (EI), long-chain aliphatic alkenes undergo extensive fragmentation, yielding a homologous series of Cn​H2n−1​ ions (m/z 41, 55, 69, 83)[4]. Because the molecular ion ( M+ 252) is highly unstable, it is often weak or entirely absent. To confirm the intact mass, switch your MS to Chemical Ionization (CI) mode using methane or isobutane reagent gas, which will provide a strong, soft-ionized [M+H]+ peak at m/z 253.

Q: How do I definitively prove the double bond is specifically at the C9 position? A: Standard EI-MS cannot reliably locate the double bond in unbranched alkenes due to rapid double-bond migration along the carbon chain prior to fragmentation. You must use the DMDS derivatization protocol outlined above[2]. DMDS adds across the double bond. Upon EI fragmentation, the C-C bond between the two newly added methylthio groups cleaves preferentially. Because 9-octadecene is perfectly symmetrical (a 9-carbon chain on both sides of the original double bond), this cleavage yields a single, highly abundant diagnostic fragment at m/z 173 [C10​H21​S]+ , unambiguously confirming the C9 position.

References[5] Title: 9-Octadecene, (E)- (Includes cis-isomer data and mass spectra)

Sources

Troubleshooting

column chromatography purification techniques for crude cis-9-octadecene

Technical Support Center: Purification of Crude cis-9-Octadecene Welcome to the Technical Support Center. As a long-chain, unfunctionalized aliphatic alkene, cis-9-octadecene presents a unique chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude cis-9-Octadecene

Welcome to the Technical Support Center. As a long-chain, unfunctionalized aliphatic alkene, cis-9-octadecene presents a unique chromatographic challenge. Standard silica gel relies on polar interactions (hydrogen bonding, dipole-dipole), which are virtually non-existent in this highly lipophilic molecule[1]. To achieve high purity—especially when separating it from alkanes or its trans-isomer—researchers must exploit the electron density of the carbon-carbon double bond using Argentation Chromatography[2].

Physicochemical Profile

Understanding the physical properties of cis-9-octadecene is critical for designing an effective purification strategy.

Table 1: Quantitative Data for cis-9-Octadecene

PropertyValueChromatographic Relevance
Molecular Formula C18H36Highly nonpolar hydrocarbon backbone; standard normal-phase Rf ≈ 0.9[1].
Molecular Weight 252.48 g/mol High boiling point makes standard distillation difficult without high vacuum[1].
LogP (Octanol/Water) 7.04Extreme lipophilicity requires highly nonpolar mobile phases (e.g., hexanes)[1].
Boiling Point ~315 °C (615.4 K)Prone to thermal degradation if purified by standard distillation[3].
Double Bond Geometry cis (Z)Less sterically hindered than trans, allowing tighter coordination with transition metals[2].

Core Methodology: Argentation Chromatography (AgNO₃-Silica)

A Self-Validating Protocol for Alkene Isolation

Because standard silica cannot differentiate between the nonpolar backbones of alkanes and alkenes, we must alter the stationary phase. Silver ions (Ag⁺) act as π -acceptors, forming reversible coordination complexes with the alkene's π -electrons[4].

Step 1: Preparation of 10% w/w Silver Nitrate-Impregnated Silica (SNIS)

  • Dissolve 10 g of silver nitrate (AgNO₃) in 50 mL of acetonitrile (or distilled water).

  • Add 90 g of standard flash silica gel (230-400 mesh) to the solution to create a slurry.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained[4].

  • Causality Check (Critical): Protect the flask from light using aluminum foil. Ag⁺ is highly photosensitive and will reduce to elemental silver (Ag⁰) upon prolonged light exposure, completely destroying its π -binding capacity[4].

  • Activate the SNIS in an oven at 120 °C for 4 hours, then cool in a dark desiccator before use[4].

Step 2: Column Packing and Dry Loading

  • Pack the column using a nonpolar solvent system (100% hexanes).

  • Because cis-9-octadecene is an oil, dissolve the crude mixture in a minimal volume of hexanes, add a small amount of SNIS, and evaporate to create a dry powder. Load this evenly onto the column head to prevent band broadening[4].

Step 3: Elution and Validation

  • Fraction 1 (Alkanes): Elute with 100% hexanes. Saturated hydrocarbons have no π -electrons, will not interact with the Ag⁺ ions, and will elute at the solvent front.

  • Fraction 2 (trans-isomers): Gradually increase polarity to Hexanes/Ethyl Acetate (99:1). Trans-alkenes have steric hindrance that prevents deep orbital overlap with Ag⁺, causing them to elute before cis-alkenes[2].

  • Fraction 3 (cis-9-octadecene): Increase to Hexanes/Ethyl Acetate (95:5). The cis-isomer binds tightly and requires a slightly more polar mobile phase to disrupt the Ag⁺ coordination complex[2].

  • Validation: Analyze fractions using Gas Chromatography-Flame Ionization Detection (GC-FID) to confirm isomeric purity, as UV detection is ineffective for isolated alkenes[5].

Experimental Workflow Visualization

Workflow A Crude cis-9-octadecene (Alkanes, trans-isomers) B Prepare 10-20% w/w AgNO3-Silica Gel A->B C Column Packing & Dry Loading B->C D Elute: 100% Hexane (Alkanes elute) C->D E Elute: Hexane/EtOAc (99:1) (trans-isomer elutes) D->E F Elute: Hexane/EtOAc (95:5) (cis-isomer elutes) E->F G Pure cis-9-octadecene Validation via GC-FID F->G

Workflow for argentation column chromatography of cis-9-octadecene.

Troubleshooting Guides & FAQs

Q1: Standard silica gel is failing to separate my crude mixture. Why? A1: cis-9-octadecene lacks polar functional groups (like -OH, -NH₂, or -C=O). Standard silica gel separates compounds based on hydrogen bonding and dipole interactions. Without these, cis-9-octadecene, octadecane (alkane), and trans-9-octadecene all exhibit an Rf value near 0.9 in hexanes. You must switch to Argentation Chromatography, which separates molecules based on the degree and accessibility of unsaturation ( π -bonds) rather than polarity[4].

Q2: My column is turning black during elution, and my product recovery is poor. What is happening? A2: The blackening is caused by the photoreduction of silver ions (Ag⁺) to elemental silver (Ag⁰). This degrades the stationary phase and physically traps your product. Solution: Wrap your column in aluminum foil to block ambient light. If instability persists, consider synthesizing or purchasing Silver-Thiolate Chromatographic Material (AgTCM) . AgTCM covalently anchors silver to a mercaptopropyl-modified silica gel, drastically improving stability under light and heat while maintaining excellent selectivity for double bonds[6].

Q3: How exactly does silver nitrate separate the cis and trans isomers of 9-octadecene? A3: The separation is governed by the spatial geometry of the double bond. Silver ions act as π -acceptors, forming reversible coordination complexes with the alkene's π -electrons[2]. In trans-9-octadecene, the alkyl chains are on opposite sides, creating steric bulk that physically hinders the double bond from deeply interacting with the Ag⁺ ion. In cis-9-octadecene, the alkyl chains are on the same side, leaving the other face of the double bond completely exposed for a tighter, more stable Ag⁺ complex. Consequently, the trans-isomer is retained less and elutes first[2].

Q4: I cannot detect cis-9-octadecene using my UV detector. How do I track my fractions? A4: Isolated alkenes do not absorb UV light in the standard 210-280 nm range used by most fraction collectors. Solution: You must use destructive detection methods. Spot your fractions on a silver-impregnated TLC plate and develop using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain, followed by heating. The alkene will oxidize and appear as a bright yellow/brown spot on a purple background (KMnO₄) or a dark blue spot on a green background (PMA). For definitive validation, run the fractions through GC-FID or GC-MS[5],[7].

References

  • Benchchem. Technical Support Center: Purification of Branched Internal Alkynes. 4

  • Williams, C. M., & Mander, L. N. (2015). Chromatography with silver nitrate: Part 2. ResearchGate / UQ eSpace. 2

  • Li, J., et al. (2012). Separation of Unsaturated Organic Compounds Using Silver-Thiolate Chromatographic Material. PubMed / NIH. 6

  • Google Patents. US9868679B2 - Process for isomerization and decarboxylation of unsaturated organic compounds. 5

  • Biresaw, G., et al. (2009). Synthesis of Sodium (+)-(12S,13R)-Epoxy-cis-9-octadecenyl Sulfonate from Vernonia Oil. Journal of the American Oil Chemists' Society. 7

  • ChemicalBook. What is OCTADECENE? Uses, Purification method. 3

  • Cheméo. cis-9-Octadecene Physical Properties. 1

Sources

Optimization

Technical Support Center: Preventing Oxidation of cis-9-Octadecene During Long-Term Storage

Welcome to the Advanced Materials & Formulations Support Center. As a Senior Application Scientist, I frequently encounter researchers whose entire lipid nanoparticle (LNP) or functionalized gold nanoparticle workflows f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Formulations Support Center. As a Senior Application Scientist, I frequently encounter researchers whose entire lipid nanoparticle (LNP) or functionalized gold nanoparticle workflows fail simply because their cis-9-octadecene stock (or its derivatives, such as oleyl mercaptan) degraded during storage. This guide moves beyond basic handling instructions—it provides the mechanistic causality behind alkene degradation and establishes self-validating protocols to ensure absolute chemical integrity for your drug development pipelines.

Section 1: Mechanistic Understanding of Alkene Degradation

Q: Why is cis-9-octadecene so susceptible to degradation during long-term storage? A: The cis-alkene geometry introduces a critical "kink" in the hydrocarbon chain, which is highly desirable for mimicking fluid biological lipid membranes and achieving optimal packing in lipid nanoparticles (LNPs)[1]. However, the allylic hydrogens adjacent to this C=C double bond are electronically activated.

When exposed to trace transition metals, ambient light, or heat, these hydrogens are easily abstracted, leaving a carbon-centered radical. Atmospheric oxygen rapidly adds to this radical, forming a peroxy radical (ROO•) that propagates a destructive chain reaction. This autoxidation pathway ultimately yields allylic hydroperoxides, which eventually cleave into highly reactive secondary degradation products like aldehydes and epoxides[2].

Autoxidation Init Initiation: Heat/Light/Metals Radical Allylic Radical Formation Init->Radical O2 O2 Addition Radical->O2 Peroxy Peroxy Radical (ROO•) O2->Peroxy Hydroperoxide Allylic Hydroperoxide (Primary Oxidation) Peroxy->Hydroperoxide H-abstraction Secondary Secondary Degradation: Aldehydes, Epoxides Hydroperoxide->Secondary Cleavage Antioxidant Intervention: TBHQ / BHT Addition Antioxidant->Peroxy Quenches Radical Inert Intervention: Argon Purging Inert->O2 Displaces Oxygen

Autoxidation pathway of cis-9-octadecene and targeted intervention points.

Section 2: Troubleshooting & Diagnostics

Q: My downstream LNP formulations are failing (poor encapsulation/stability). Could oxidized cis-9-octadecene be the cause? A: Yes. In drug delivery applications, oxidized alkenes introduce polar functional groups (hydroperoxides or aldehydes) into the hydrophobic tail region. This severely disrupts the critical packing parameter of the lipid bilayer or the polymeric core of the nanoparticle, leading to premature drug leakage, altered nanoparticle size, and compromised endosomal escape mechanisms[1][3].

Q: How can I quantitatively detect if my cis-9-octadecene stock has oxidized? A: Visual inspection (looking for yellowing or increased viscosity) is insufficient, as it only identifies late-stage degradation. To create a self-validating system, implement the analytical methods outlined in Table 1 before formulating your LNPs.

Table 1: Analytical Methods for cis-9-Octadecene Degradation
Analytical MethodTarget AnalyteSensitivity / Limit of DetectionActionable Threshold
^1H NMR Spectroscopy Aldehydes (~9.5 ppm), Epoxides, Alkene loss~1-2% mol fraction>2% degradation requires repurification
Peroxide Value (PV) Allylic Hydroperoxides (Primary oxidation)0.1 meq O₂/kg>5 meq O₂/kg indicates active oxidation
GC-FID / GC-MS Volatile cleavage products< 10 ppmBaseline shifts indicate secondary degradation
UV-Vis Conjugated dienes (232 nm)Highly sensitiveAbsorbance > 0.1 at 232 nm

Section 3: Mitigation Strategies & Best Practices

Q: What are the optimal storage conditions to prevent oxidation? A: You must address the three pillars of autoxidation: Oxygen, Temperature, and Radicals.

  • Oxygen Deprivation: Store under a strict inert atmosphere. Argon is preferred over Nitrogen because it is heavier and effectively blankets the liquid phase.

  • Thermal Control: Store at -20°C or colder. Lowering the temperature exponentially decreases the rate of radical propagation.

  • Radical Scavenging (Antioxidants): For long-term storage, the addition of a phenolic antioxidant is highly recommended. Studies have shown that adding 0.2 mass % of tert-butylhydroquinone (TBHQ) successfully minimizes the oxidative decomposition of the C=C double bonds in cis-9-octadecene and related compounds[2].

Table 2: Recommended Storage Conditions Matrix
Storage DurationTemperatureAtmosphereAntioxidant RequirementContainer Type
Short-term (< 1 week) 4°CArgon PurgedNoneAmber Glass
Medium-term (1-6 months) -20°CArgon Purged0.1% TBHQ or BHTAmber Glass
Long-term (> 6 months) -80°CArgon Purged0.2% TBHQ or BHTSealed Glass Ampoules

Section 4: Experimental Protocols

To ensure trustworthiness in your laboratory practices, follow these step-by-step methodologies. This workflow is designed as a closed-loop system: you verify the chemical integrity first, purify if necessary, and then lock in the stability using inert storage.

Workflow Start Bulk cis-9-Octadecene QC QC Check: NMR / Peroxide Value Start->QC Decision Oxidized? QC->Decision Purify Silica Gel Purification Decision->Purify Yes (>2% degraded) Prep Add 0.2% TBHQ (Antioxidant) Decision->Prep No (Pure) Purify->Prep Aliquot Aliquot into Amber Vials Prep->Aliquot Purge Argon Purge (3-5 mins) Aliquot->Purge Store Seal & Store at -20°C Purge->Store

Standard operating procedure for the quality control and storage of cis-9-octadecene.

Protocol 1: Repurification of Oxidized cis-9-Octadecene via Silica Gel Chromatography

Purpose: To rescue moderately oxidized stocks by removing polar hydroperoxides and aldehydes before LNP formulation.

  • Column Preparation: Pack a glass chromatography column with activated silica gel (mesh 230-400) slurried in pure, anhydrous hexane.

  • Sample Loading: Dilute the oxidized cis-9-octadecene 1:1 in hexane and carefully load it onto the silica bed.

  • Elution: Elute with 100% hexane. The non-polar cis-9-octadecene will elute quickly, while polar oxidation products (hydroperoxides, aldehydes) will be strongly retained on the silica stationary phase.

  • Collection & Verification: Collect fractions and spot on a TLC plate (visualize with iodine or phosphomolybdic acid). Combine fractions containing the pure alkene.

  • Solvent Removal: Remove hexane using a rotary evaporator under reduced pressure. Crucial Step: Backfill the rotary evaporator system with Argon instead of ambient air to prevent immediate re-oxidation.

Protocol 2: Aliquoting and Inert Gas Purging

Purpose: To prepare bulk or freshly purified cis-9-octadecene for long-term storage without introducing atmospheric oxygen.

  • Preparation: Transfer the bulk cis-9-octadecene container into a nitrogen-filled glovebox or set up a Schlenk line with high-purity Argon (99.999%).

  • Antioxidant Addition: Weigh out 0.2% (w/w) TBHQ and dissolve it completely into the cis-9-octadecene using magnetic stirring for 15 minutes[2].

  • Aliquoting: Dispense the liquid into amber glass vials. Amber glass prevents UV-initiated radical formation. Fill vials no more than 50% to allow for an adequate gas blanket.

  • Purging: Insert a long needle connected to the Argon line just above the liquid surface. Purge for 3-5 minutes at a gentle flow rate to displace all dissolved and headspace oxygen.

  • Sealing: Rapidly cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm.

  • Storage: Immediately transfer the sealed aliquots to a -20°C freezer. Thaw only the required volume for each experiment to avoid freeze-thaw condensation and oxygen re-exposure.

References
  • Vapor Pressure Measurements on Linalool Using a Rapid and Inexpensive Method Suitable for Cannabis-Associated Terpenes. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • Synthesis of Polymer–Lipid Nanoparticles for Image-Guided Delivery of Dual Modality Therapy. Bioconjugate Chemistry, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in cis-9-Octadecene Addition Reactions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely utilizing cis-9-octadecene—a symmetrical, 18-carbon internal alkene—as a lipophilic scaffold, a precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely utilizing cis-9-octadecene—a symmetrical, 18-carbon internal alkene—as a lipophilic scaffold, a precursor for self-assembled monolayers, or a building block in lipid nanoparticle (LNP) synthesis.

While terminal alkenes react rapidly in electrophilic additions, internal alkenes like cis-9-octadecene are significantly more stable and sterically encumbered[1]. The two flexible octyl (C8H17) chains create a "steric cone" that physically shields the π -bond, dramatically increasing the activation energy required for bulky reagents to reach the transition state. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers.

Diagnostic FAQ: Understanding the Steric Environment

Q: Why do my addition reactions (e.g., hydroboration, metathesis) to cis-9-octadecene stall at low conversion rates? A: The stalling is a direct consequence of steric shielding. In concerted addition reactions, the reagent must achieve a specific trajectory to overlap with the alkene's π -orbitals. The long, freely rotating alkyl chains of cis-9-octadecene block this approach trajectory for bulky reagents (like 9-BBN or Grubbs I catalysts). You must either reduce the steric bulk of your reagent or increase the thermodynamic driving force of the catalyst.

Q: Does the cis-geometry hinder the reaction compared to trans-isomers? A: Counterintuitively, no. While internal alkenes are generally slower to react than terminal ones, cis-alkenes often exhibit higher reactivity in concerted additions (like epoxidation) compared to their trans counterparts. This is driven by thermodynamics: the cis-isomer has a higher ground-state energy due to the steric strain of the two alkyl chains clashing on the same side of the double bond. Reaching the transition state relieves this strain, effectively lowering the activation energy barrier[2].

Troubleshooting Guides by Reaction Workflow

Workflow A: Hydroboration-Oxidation

The Issue: Researchers often default to 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane for hydroboration due to their excellent regioselectivity and stability. However, applying these to cis-9-octadecene results in near-zero conversion. The bulky dialkylboranes simply cannot penetrate the steric cone of the internal double bond[3]. The Causality: Hydroboration requires a four-center transition state. Bulky boranes experience severe van der Waals repulsion with the octyl chains before orbital overlap can occur. The Solution: Switch to the unhindered Borane Dimethylsulfide complex (BH₃·SMe₂). Because cis-9-octadecene is perfectly symmetrical, regioselectivity is irrelevant (both carbons yield the same 9-octadecanol product), allowing you to prioritize a small steric profile over a bulky, selective reagent.

Workflow B: Olefin Cross-Metathesis

The Issue: Attempting cross-metathesis of cis-9-octadecene using 1st Generation Grubbs catalysts yields low Turnover Numbers (TON) and primarily recovers starting material. The Causality: The tricyclohexylphosphine (PCy₃) ligands on 1st Gen catalysts are massive. When the catalyst attempts to form the crucial ruthenacyclobutane intermediate with an internal alkene, the steric clash forces the equilibrium backward, stalling the catalytic cycle. The Solution: Upgrade to a 2nd Generation Grubbs or Hoveyda-Grubbs catalyst. These utilize an N-heterocyclic carbene (NHC) ligand. The NHC ligand is not only less sterically demanding in the reactive pocket but is also a massive σ -donor. This electron density stabilizes the highly strained metallacycle intermediate, driving the reaction forward despite the internal alkene's bulk[2].

Workflow C: Epoxidation and Oxidative Cleavage

The Issue: Biphasic oxidation reactions (e.g., using aqueous KMnO₄) proceed at glacial speeds. The Causality: cis-9-octadecene is highly lipophilic and remains entirely in the organic phase, while the oxidant is trapped in the aqueous phase. The reaction only occurs at the microscopic interface, which is further hindered by the alkene's internal nature. The Solution: Implement Phase Transfer Catalysis (PTC). Utilizing a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) shuttles the oxidant into the organic phase. For example, cis-9-octadecene reacts efficiently with aqueous KMnO₄ to yield dihydroxyoctadecane or pelargonic acid when TBAB is employed[4].

Visualizing the Troubleshooting Logic

G Start cis-9-Octadecene Addition Reaction Hydroboration Hydroboration Start->Hydroboration Metathesis Cross-Metathesis Start->Metathesis Oxidation Oxidative Cleavage Start->Oxidation H_Prob Issue: Stalled Reaction Cause: Bulky 9-BBN Hydroboration->H_Prob M_Prob Issue: Low TON Cause: Grubbs I PCy3 Clash Metathesis->M_Prob O_Prob Issue: Biphasic Stalling Cause: Lipophilicity Oxidation->O_Prob H_Sol Solution: Use BH3·SMe2 (Smaller Steric Profile) H_Prob->H_Sol M_Sol Solution: Grubbs II (NHC Ligand Stabilization) M_Prob->M_Sol O_Sol Solution: Add TBAB (PTC) (Phase Transfer) O_Prob->O_Sol

Decision tree for resolving steric hindrance in cis-9-octadecene reactions.

G Precatalyst Grubbs II Precatalyst (NHC Ligand) Active Active 14-e- Ru Complex High Affinity for Internal Alkenes Precatalyst->Active Phosphine Dissociation Coordination Pi-Coordination of cis-9-Octadecene Active->Coordination Metallacycle Ruthenacyclobutane Intermediate Coordination->Metallacycle [2+2] Cycloaddition Product Product Release & Catalyst Regeneration Metallacycle->Product Cycloreversion Product->Active Turnover

Grubbs II catalytic cycle demonstrating NHC-driven internal alkene activation.

Quantitative Data: Reagent Selection Matrix

Summarizing the causality discussed above, use the following table to select the appropriate reagent based on the steric profile of the transition state.

Reaction TypeReagent / CatalystSteric ProfileRelative Conversion RatePrimary Limitation
Hydroboration 9-BBNVery High< 5%Severe van der Waals clashing.
Hydroboration BH₃·SMe₂Low> 95%Odor; requires strict anhydrous conditions.
Metathesis Grubbs 1st GenHigh (PCy₃)< 10%Fails to form metallacycle with internal alkenes.
Metathesis Grubbs 2nd GenModerate (NHC)> 90%Sensitive to trace peroxides in the alkene.
Oxidation Aqueous KMnO₄Low (but biphasic)< 15%Mass transfer limitations across phases.
Oxidation KMnO₄ + TBABLow (Homogenized)80%Requires careful pH control to prevent over-oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation loops. If a reaction is failing due to steric hindrance, these checkpoints will alert you before you commit to a full workup.

Protocol 1: Unhindered Hydroboration-Oxidation of cis-9-Octadecene

Objective: Achieve >95% conversion to 9-octadecanol by minimizing reagent bulk.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Under argon, add cis-9-octadecene (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool to 0 °C.

  • Reagent Addition: Dropwise, add BH₃·SMe₂ (2.0 M in THF, 0.5 equiv, 5 mmol). Note: Only 0.5 equiv is needed as each BH₃ can theoretically hydroborate up to 3 alkenes, but practically, steric hindrance limits it to 2 for internal alkenes.

  • Self-Validation Loop (Crucial): Stir at room temperature for 3 hours. Withdraw a 50 µL aliquot, quench with 1 drop of methanol, and analyze via GC-MS or TLC (hexane).

    • If starting material >10%: The steric bulk is slowing the second addition. Spike with an additional 0.2 equiv of BH₃·SMe₂ and stir for 2 more hours.

  • Oxidation: Once validated, cool back to 0 °C. Carefully add 3M NaOH (10 mL) followed dropwise by 30% H₂O₂ (10 mL).

  • Workup: Stir for 2 hours at room temperature. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol 2: Phase-Transfer Catalyzed Oxidative Cleavage

Objective: Overcome biphasic mass-transfer limits to cleave the internal double bond into pelargonic acid[4].

  • Preparation: In a 250 mL round-bottom flask, dissolve cis-9-octadecene (10 mmol) in dichloromethane (50 mL).

  • PTC Addition: Add tetrabutylammonium bromide (TBAB) (0.1 equiv, 1 mmol). This is the critical step to overcome the biphasic barrier[4].

  • Oxidation: Prepare a solution of KMnO₄ (4.0 equiv, 40 mmol) in 50 mL of distilled water. Adjust pH to ~8. Add this aqueous solution to the organic layer under vigorous stirring (1000 RPM).

  • Self-Validation Loop: The reaction mixture should turn brown (MnO₂) as the reaction proceeds. After 4 hours, halt stirring to let phases separate. Spot the organic layer on TLC. If the alkene spot persists, increase stirring speed and ensure the temperature is maintained at 25 °C.

  • Workup: Quench excess oxidant with sodium bisulfite until the brown color dissipates. Acidify the aqueous layer to pH 2 with HCl, extract with ethyl acetate, dry, and concentrate to yield pelargonic acid.

References

  • Wikibooks Contributors. "Organic Chemistry/Alkenes." Wikibooks, open books for an open world. Available at:[Link][1]

  • ElectronicsAndBooks. "Hydroboration. 64. Effect of Structure on the Relative Reactivity of Representative Alkenes and Alkynes toward Hydroboration." Available at:[Link]

  • Foglia, T. A., Barr, P. A., & Malloy, A. J. "Oxidation of alkenes with use of phase transfer catalysis." ResearchGate. Available at:[Link][4]

  • Wikipedia Contributors. "Hydroboration." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectroscopy for the Validation of the cis-9-Octadecene Double Bond

In fields ranging from polymer science to drug delivery, the geometric isomerism of long-chain alkenes like 9-octadecene (a common backbone in surfactants and lipids such as oleic acid and oleylamine) is of critical impo...

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Author: BenchChem Technical Support Team. Date: April 2026

In fields ranging from polymer science to drug delivery, the geometric isomerism of long-chain alkenes like 9-octadecene (a common backbone in surfactants and lipids such as oleic acid and oleylamine) is of critical importance. The seemingly subtle difference between a cis and trans configuration around the carbon-carbon double bond can dramatically alter a molecule's physical properties, including its melting point, solubility, and biological activity. Consequently, robust and reliable analytical methods for validating the stereochemistry of the double bond are indispensable.

This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) spectroscopy as a rapid and effective method for this validation, benchmarked against other common analytical techniques. We will explore the theoretical underpinnings, present a self-validating experimental protocol, and discuss the interpretation of spectral data for researchers, scientists, and drug development professionals.

The Spectroscopic Challenge: Distinguishing cis from trans

The core of the analytical challenge lies in the fact that cis and trans isomers possess the same molecular formula and connectivity. The distinction arises solely from the spatial arrangement of substituent groups around the double bond. FTIR spectroscopy excels in this area because the vibrational energy levels of a molecule are exquisitely sensitive to its geometry.[1] Different bond angles and spatial hindrances in cis and trans isomers lead to unique, observable differences in their infrared spectra.

The most useful vibrations for distinguishing between cis and trans isomers of a disubstituted alkene like 9-octadecene are:

  • =C-H Out-of-Plane Bending (Wagging): This is the most diagnostic vibrational mode. The planarity of the C=C bond allows the attached hydrogen atoms to bend above and below the plane.[2][3] The coupling and energy of this vibration are highly dependent on the cis or trans configuration.

  • C=C Stretching: The stretching vibration of the double bond itself also shows a subtle but consistent difference between the two isomers.

A Comparative Overview of Analytical Techniques

While FTIR is a powerful tool, it's essential to understand its place among other analytical methods.

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Measures the absorption of infrared radiation, causing molecular vibrations.Fast, non-destructive, requires minimal sample preparation, excellent for distinguishing geometric isomers.[3]Not ideal for complex mixtures without prior separation; quantification requires careful calibration.
Gas Chromatography (GC) Separates compounds based on their boiling point and interaction with a stationary phase.Excellent for separating isomers and quantifying components in a mixture.Requires sample derivatization (e.g., FAMEs analysis), longer analysis time.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry.Lower sensitivity, more expensive instrumentation, requires deuterated solvents.
Raman Spectroscopy Measures inelastic scattering of monochromatic light.Complementary to FTIR; C=C bonds often show strong Raman signals.Can be affected by sample fluorescence.

FTIR provides a unique combination of speed, simplicity, and diagnostic power, making it an ideal first-line technique for routine validation of isomer purity.

Self-Validating Experimental Protocol via FTIR-ATR

This protocol is designed to be "self-validating" by analyzing a known trans standard alongside the sample of interest (cis-9-octadecene). This direct comparison minimizes ambiguity and provides an internal control for the analysis. Attenuated Total Reflectance (ATR) is chosen as the sampling technique for its simplicity and minimal sample preparation.

Materials and Instrumentation
  • FTIR Spectrometer: A standard FTIR spectrometer capable of a spectral range of 4000-600 cm⁻¹.

  • ATR Accessory: A single-bounce diamond or zinc selenide (ZnSe) ATR crystal.

  • Sample: cis-9-octadecene (or derivative like oleylamine/oleic acid).

  • Reference Standard: A corresponding trans isomer (e.g., elaidic acid for oleic acid).

  • Solvent: Isopropanol or acetone for cleaning the ATR crystal.

  • Pipettes and Kimwipes.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. Sample & Standard Analysis cluster_data 3. Data Processing & Validation Clean_ATR Clean ATR Crystal (Isopropanol/Acetone) Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Cis Apply drop of cis-9-octadecene sample Collect_Bkg->Apply_Cis Collect_Cis Collect 'Cis' Spectrum Apply_Cis->Collect_Cis Clean_1 Clean ATR Crystal Collect_Cis->Clean_1 Overlay Overlay Spectra (Cis vs. Trans) Collect_Cis->Overlay Apply_Trans Apply drop of 'trans' standard Clean_1->Apply_Trans Collect_Trans Collect 'Trans' Spectrum Apply_Trans->Collect_Trans Clean_2 Clean ATR Crystal Collect_Trans->Clean_2 Collect_Trans->Overlay Identify_Peaks Identify Diagnostic Peaks (~966 cm⁻¹ and ~722 cm⁻¹) Overlay->Identify_Peaks Compare Compare Peak Presence & Intensity Identify_Peaks->Compare Validate Validate Isomer Identity Compare->Validate

Caption: Workflow for FTIR-based validation of cis-9-octadecene.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a Kimwipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum.

  • Analyze cis-9-Octadecene Sample:

    • Place a single drop of the cis-9-octadecene sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Collect the infrared spectrum. A typical collection involves 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Clean the ATR crystal as described in step 2.

  • Analyze trans Reference Standard:

    • Place a single drop of the trans reference standard onto the ATR crystal.

    • Collect the infrared spectrum using the same parameters as the sample.

    • Clean the ATR crystal thoroughly.

Data Interpretation and Isomer Validation

The power of this method lies in the direct overlay and comparison of the two collected spectra. The key diagnostic regions will provide a clear "fingerprint" of the isomer.[1]

Key Diagnostic Peaks for Octadecene Isomers
Vibrational Modecis Isomer Wavenumber (cm⁻¹)trans Isomer Wavenumber (cm⁻¹)Description & Causality
=C-H Out-of-Plane Bend ~722 (broad)[2]~966 (sharp, strong)[2][3]This is the primary diagnostic peak. The out-of-phase bending of the two hydrogens in the trans configuration creates a strong dipole moment change, resulting in a sharp, intense absorption. The corresponding vibration in the cis isomer is weaker and occurs at a lower frequency.[4][5]
=C-H Stretch ~3005[6][7]~3005[6][7]Appears just above the sp³ C-H stretch region (<3000 cm⁻¹). While confirming the presence of a C=C bond, it is not useful for distinguishing between cis and trans isomers.
C=C Stretch ~1655 (weak to medium)[2][8]~1670 (very weak or absent)[2][6]The trans isomer is more symmetrical, which reduces the change in dipole moment during the C=C stretching vibration. This often renders the peak IR-inactive or very weak. The less symmetrical cis isomer typically shows a discernible, albeit weak, peak.

Validation Criteria:

  • A pure cis-9-octadecene sample will exhibit a characteristic absorption band around 722 cm⁻¹ and will be conspicuously missing the sharp, intense peak at 966 cm⁻¹.

  • A pure trans isomer will be dominated by a sharp, strong absorption band near 966 cm⁻¹.[9]

  • A mixture of isomers will show both the ~722 cm⁻¹ and the 966 cm⁻¹ peaks. The relative intensity of the 966 cm⁻¹ peak can be used for semi-quantitative estimation of the trans impurity.

This direct comparison provides a trustworthy and scientifically sound validation of the double bond's configuration, grounded in the fundamental principles of vibrational spectroscopy. For quantitative analysis, a calibration curve would need to be prepared using standards of known cis/trans ratios.[10][11]

Conclusion

FTIR spectroscopy stands out as a highly effective, rapid, and accessible technique for the validation of the cis-9-octadecene double bond. Its ability to differentiate geometric isomers is based on distinct and reliable differences in the out-of-plane bending vibrations of the alkene C-H bonds. By employing a self-validating protocol that includes a direct comparison to a known trans standard, researchers can confidently and efficiently confirm the stereochemical purity of their materials, ensuring the integrity and reproducibility of their downstream applications.

References

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • Al-Tamer, M. H., & Al-Ezzi, A. S. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • APM Testing. (n.d.). ASTM E1252 - FTIR Analysis Testing Services. [Link]

  • Royal Society of Chemistry. (2016). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Montrose Environmental Group. (2021, August 9). What Methods and Regulations Accept FTIR Analysis?[Link]

  • Mossoba, M. M., et al. (1998). Industrial validation of FTIR trans and iodine value analyses of fats and oils. Journal of the American Oil Chemists' Society, 75, 33-39. [Link]

  • Mohamed, S. A., et al. (n.d.). Vibrational Spectra and Assignments of cis- and Trans-1,4-Polybutadiene. SciSpace. [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

  • LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Shimadzu. (n.d.). Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. [Link]

  • Mani, P., et al. (2010). Vibrational Spectra and Analysis of Trans – decahydronaphthalene. Scholars Research Library. [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • ASTM International. (2023, December 18). ASTM D6348 − 12e1: Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. Internet Archive. [Link]

  • Atanassova, S., et al. (2023, March 12). Establishment and Validation of Fourier Transform Infrared Spectroscopy (FT–MIR) Methodology for the Detection of Linoleic Acid in Buffalo Milk. PMC. [Link]

  • University of Salahaddin-Erbil. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Spectroscopy Europe/World. (n.d.). Trans-fat analysis by FT-IR. [Link]

  • Rohman, A., et al. (2020, November 23). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. MDPI. [Link]

  • Scribd. (n.d.). ASTM E1252 Infrared Spectroscopy Guide. [Link]

  • ResearchGate. (n.d.). FTIR spectra (transmittance vs. wavenumber) of the native substrate and...[Link]

  • GSC Online Press. (2023, November 25). GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. [Link]

  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • National Institute of Standards and Technology. (n.d.). Octadecane. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) spectra of different compounds. [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]

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Comparative

A Comparative Guide to the Catalytic Reactivity of cis-9-Octadecene and 1-Octadecene for Researchers

In the landscape of industrial chemistry and synthetic research, the choice of olefin isomer can profoundly influence the outcome of a catalytic reaction. This guide provides an in-depth comparison of the catalytic react...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of industrial chemistry and synthetic research, the choice of olefin isomer can profoundly influence the outcome of a catalytic reaction. This guide provides an in-depth comparison of the catalytic reactivity of two C18 isomers: cis-9-octadecene, an internal alkene, and 1-octadecene, a terminal alkene. Understanding their distinct behaviors is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction pathways, enhance yield, and control selectivity.

Introduction: The Structural Nuances that Dictate Reactivity

Cis-9-octadecene and 1-octadecene share the same molecular formula, C18H36, but differ in the position of their carbon-carbon double bond[1]. This seemingly subtle structural difference gives rise to significant variations in their thermodynamic stability and, consequently, their reactivity in the presence of a catalyst.

1-Octadecene , as a terminal α-olefin, possesses a double bond at the primary carbon position[1]. This makes it a less sterically hindered and thermodynamically less stable isomer compared to its internal counterparts[2][3]. The accessibility of its double bond often translates to higher reaction rates in many catalytic processes.

Cis-9-octadecene , on the other hand, is an internal alkene with the double bond located in the middle of the carbon chain. This internal position leads to greater steric hindrance around the double bond. Thermodynamically, internal alkenes are generally more stable than terminal alkenes due to hyperconjugation, where electrons from adjacent C-H sigma bonds delocalize into the π-system of the double bond, lowering the overall energy of the molecule[2]. The cis configuration introduces steric strain between the two alkyl groups on the same side of the double bond, making it slightly less stable than its trans isomer but still more stable than the terminal 1-octadecene[3][4].

This fundamental difference in stability and steric environment is the primary driver for the observed variations in their catalytic performance across a range of important chemical transformations.

Comparative Catalytic Performance: A Reaction-by-Reaction Analysis

The reactivity of these two isomers is best understood by examining their behavior in key catalytic reactions.

Hydrogenation

Catalytic hydrogenation, the addition of hydrogen across the double bond to form a saturated alkane, is a fundamental reaction in organic synthesis[5][6]. The rate of hydrogenation is significantly influenced by the substitution pattern of the alkene.

Alkene Relative Rate of Hydrogenation Key Observations
1-Octadecene FasterThe terminal double bond is less sterically hindered, allowing for more rapid adsorption onto the catalyst surface (e.g., Pt, Pd, Ni) and subsequent hydrogen addition[5][7].
cis-9-Octadecene SlowerThe internal double bond is more sterically hindered by the flanking alkyl chains, which impedes its approach to the catalyst's active sites[2].

Experimental Insight: In studies involving cobalt-based pincer complexes as catalysts, terminal alkenes like 1-octene were readily hydrogenated, while internal alkenes such as trans-2-octene showed no reduction, highlighting the pronounced preference for terminal double bonds[8].

Experimental Protocol: Catalytic Hydrogenation of Alkenes
  • Catalyst Preparation: A finely divided metal catalyst, such as Palladium on carbon (Pd-C), is typically used[5].

  • Reaction Setup: The alkene (1-octadecene or cis-9-octadecene) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.

  • Hydrogenation: The vessel is charged with hydrogen gas (H2) at a specific pressure, and the mixture is agitated to ensure efficient contact between the reactants and the catalyst[5].

  • Monitoring and Workup: The reaction progress is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the alkane product.

HydrogenationWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products & Separation Alkene Alkene (1-Octadecene or cis-9-Octadecene) Reaction Catalytic Hydrogenation (Solvent, Pressure) Alkene->Reaction Hydrogen Hydrogen (H2) Hydrogen->Reaction Catalyst Metal Catalyst (e.g., Pd-C) Catalyst->Reaction Separation Filtration & Evaporation Reaction->Separation Alkane Saturated Alkane (Octadecane) Separation->Alkane

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide, a valuable intermediate in the synthesis of fine chemicals[9]. The regioselectivity of this reaction is highly dependent on the nature of the catalyst and the structure of the alkene.

Alkene Reactivity & Selectivity Key Observations
1-Octadecene Generally more reactive and selectiveWith certain electron-poor Pt(II) catalysts and hydrogen peroxide, epoxidation occurs with high regioselectivity at the terminal double bond[10]. Fungal peroxygenases also show a preference for epoxidizing long-chain terminal alkenes[9]. However, in some non-catalytic systems using molecular oxygen and an aldehyde, terminal alkenes react more sluggishly than internal ones[11].
cis-9-Octadecene Reactivity depends on the systemIn electrophilic epoxidations (e.g., with m-CPBA), the more electron-rich internal double bond is generally more reactive[10][12]. However, catalyst design can reverse this selectivity.

Experimental Insight: A study using a Pt(II) catalyst demonstrated complete regioselectivity for the epoxidation of the terminal double bond in a diene containing both terminal and internal double bonds, highlighting the catalyst's preference for the less substituted alkene[10].

Experimental Protocol: Epoxidation with m-CPBA
  • Reactant Preparation: The alkene is dissolved in a chlorinated solvent like dichloromethane (CH2Cl2).

  • Reagent Addition: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the alkene solution at a controlled temperature (often 0 °C to room temperature)[12].

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is then dried and the solvent removed to yield the epoxide.

EpoxidationMechanism Alkene Alkene TransitionState Concerted Transition State Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide Epoxide TransitionState->Epoxide Acid m-Chlorobenzoic Acid TransitionState->Acid

Hydroformylation

Hydroformylation, or the oxo process, is a crucial industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, producing aldehydes[13]. Regioselectivity—the preference for forming a linear versus a branched aldehyde—is a key challenge, particularly with internal alkenes.

Alkene Reactivity & Selectivity Key Observations
1-Octadecene More reactive, higher selectivity for linear aldehydeTerminal alkenes are generally more reactive in hydroformylation[14]. With appropriate ligands (e.g., phosphines), rhodium-based catalysts can achieve high selectivity for the linear aldehyde product[13][15].
cis-9-Octadecene Less reactive, challenging regioselectivityHydroformylation of internal alkenes is more challenging. Isomerization of the double bond can occur under reaction conditions, leading to a mixture of aldehyde products[13]. However, specialized supramolecular catalysts have been developed to achieve regioselective hydroformylation of internal alkenes like those found in fatty acids[16].

Experimental Insight: Rhodium catalysts with bidentate phosphine ligands like Xantphos are known to give high linear to branched ratios for the hydroformylation of terminal alkenes[13]. For internal alkenes, supramolecular catalysts that can pre-organize the substrate have shown promise in controlling regioselectivity[16].

Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal carbene complexes (e.g., Grubbs' catalysts)[17].

Alkene Reactivity & Products Key Observations
1-Octadecene Can undergo self-metathesis or cross-metathesisIn self-metathesis, 1-octadecene would produce ethylene and 17-tetratriacontene. It is also a common partner in cross-metathesis reactions with other olefins[17].
cis-9-Octadecene Undergoes self-metathesisThe self-metathesis of cis-9-octadecene (often derived from methyl oleate) yields 9-octadecene and dimethyl 9-octadecenedioate, valuable precursors for polymers and other chemicals[18][19].

Experimental Insight: The self-metathesis of methyl oleate (which contains the cis-9-octadecene structure) using Grubbs' second-generation catalyst has been demonstrated to produce 9-octadecene and dimethyl 9-octadecenedioate with good yields[19].

Isomerization: A Common Side Reaction

A crucial consideration in the catalysis of both isomers is the potential for double bond isomerization. Many transition metal catalysts can promote the migration of the double bond along the carbon chain[20][21][22]. This is particularly relevant for 1-octadecene, which can isomerize to more stable internal octadecene isomers under catalytic conditions[23]. This isomerization can be an undesirable side reaction, leading to a mixture of products, or it can be harnessed in tandem catalytic processes[22]. For instance, a catalyst might first isomerize a terminal alkene to an internal one before a subsequent reaction occurs[22].

Conclusion: A Tale of Two Isomers

The catalytic reactivity of cis-9-octadecene and 1-octadecene is a clear illustration of how molecular structure dictates chemical behavior.

  • 1-Octadecene , with its accessible and less stable terminal double bond, generally exhibits higher reactivity in catalytic reactions like hydrogenation and hydroformylation, often with more straightforward selectivity.

  • cis-9-Octadecene , the more stable internal isomer, presents greater steric hindrance, leading to slower reaction rates in many cases. However, its reactivity can be harnessed for specific transformations like self-metathesis to produce valuable long-chain chemicals.

For the research scientist, the choice between these two isomers is not arbitrary. It is a strategic decision based on the desired reaction outcome, the catalytic system employed, and the potential for side reactions like isomerization. A thorough understanding of these principles is essential for the rational design of efficient and selective synthetic routes.

References

Sources

Validation

Thermal Stability of cis-9-Octadecene vs. Saturated Alkanes: A Mechanistic Comparison Guide

As a Senior Application Scientist navigating the intersection of organic chemistry, formulation stability, and materials science, understanding the precise thermal boundaries of your solvents and excipients is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of organic chemistry, formulation stability, and materials science, understanding the precise thermal boundaries of your solvents and excipients is paramount. Long-chain hydrocarbons are ubiquitous in drug development, lipid nanoparticle (LNP) formulation, and high-temperature organic synthesis. However, the presence of a single unsaturation—such as the cis-double bond in cis-9-octadecene—fundamentally alters the molecule's thermal degradation profile compared to its saturated analog, octadecane.

This guide objectively compares the thermal stability of cis-9-octadecene against saturated alkanes, detailing the thermodynamic causality behind their behavior and providing self-validating experimental protocols to quantify these differences.

Mechanistic Causality: The Role of Bond Dissociation Energy (BDE)

The thermal stability of a hydrocarbon is dictated by the strength of its weakest covalent bond. When subjected to elevated temperatures, hydrocarbons undergo homolytic bond cleavage, initiating a free-radical chain reaction that leads to thermal cracking, isomerization, or autoxidation[1].

In a saturated alkane like octadecane, the weakest bonds are the secondary alkyl carbon-hydrogen (C–H) bonds, which possess a Bond Dissociation Energy (BDE) of approximately 98 kcal/mol[2]. Because homolytic cleavage of these bonds requires substantial thermal energy, saturated alkanes exhibit high thermal stability and remain chemically inert at elevated temperatures.

Conversely, cis-9-octadecene contains a carbon-carbon double bond (C=C). While the pi-bond itself is reactive, the primary vulnerability lies in the allylic C–H bonds located at the C8 and C11 positions. When an allylic hydrogen is abstracted, the resulting unpaired electron delocalizes across the adjacent pi-system. This resonance stabilization drastically lowers the energy required to break the bond, reducing the allylic C–H BDE to approximately 88 kcal/mol[3][4].

Because of this ~10 kcal/mol energetic deficit, cis-9-octadecene acts as a thermodynamic sink for radical initiation. At temperatures where octadecane remains completely stable, cis-9-octadecene readily forms resonance-stabilized allylic radicals, triggering rapid auto-oxidation and thermal degradation[1].

G Alkane Saturated Alkane (Octadecane) BDE_Alkane Sec-Alkyl C-H Cleavage (BDE ~98 kcal/mol) Alkane->BDE_Alkane Alkene Unsaturated Alkene (cis-9-Octadecene) BDE_Alkene Allylic C-H Cleavage (BDE ~88 kcal/mol) Alkene->BDE_Alkene Radical_Alkane Alkyl Radical (Unstabilized) BDE_Alkane->Radical_Alkane Radical_Alkene Allylic Radical (Resonance Stabilized) BDE_Alkene->Radical_Alkene Degradation Thermal Degradation (Cracking / Autoxidation) Radical_Alkane->Degradation High Temp (>300°C) Radical_Alkene->Degradation Lower Temp (<200°C)

Fig 1: Thermal degradation pathways of alkanes vs. alkenes based on BDE.

Quantitative Data Comparison

To objectively evaluate these solvents for high-temperature applications, we must compare their thermodynamic parameters. The table below synthesizes the structural and thermal metrics that dictate their operational limits.

Parametercis-9-OctadeceneOctadecane (Saturated Alkane)Mechanistic Implication
Molecular Formula C₁₈H₃₆C₁₈H₃₈The loss of two hydrogens creates the reactive pi-system.
Weakest C–H Bond Allylic C–HSecondary Alkyl C–HDetermines the initiation site for thermal cracking.
Estimated BDE (Weakest Bond) ~88 kcal/mol[4]~98 kcal/mol[2]A lower BDE exponentially increases the rate of radical formation.
Boiling Point (760 mmHg) ~315 °C~317 °CSimilar bulk physical properties, masking chemical instability.
Thermal Polymerization Risk Moderate to High[5]NegligibleAlkenes can undergo radical-mediated cross-linking at >120 °C.
Oxidative Stability PoorExcellentAllylic positions are highly susceptible to atmospheric oxygen.

Self-Validating Experimental Methodologies

To empirically verify the thermal stability of these hydrocarbons in your own laboratory, rely on protocols that incorporate internal validation mechanisms.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

This combined workflow quantifies the exact onset temperature of thermal degradation ( Td​ ). By running the experiment in both inert ( N2​ ) and oxidative (Air) atmospheres, you can isolate pure thermal cracking from autoxidation.

Causality of Experimental Choices: We utilize Indium for DSC calibration because its highly characterized melting point (156.6 °C) and enthalpy of fusion provide an absolute thermodynamic reference, ensuring instrument drift does not skew the degradation onset data. Baseline subtraction using an empty crucible eliminates buoyancy effects and systemic thermal noise.

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate the DSC heat flow and temperature sensors using a high-purity Indium standard.

  • Baseline Generation: Run an empty alumina crucible through the designated temperature program (30 °C to 600 °C at 10 °C/min) under a 50 mL/min N2​ purge. This creates the self-validating baseline.

  • Sample Preparation: Accurately weigh 10.0 ± 0.1 mg of cis-9-octadecene into an alumina crucible.

  • Inert Analysis (Thermal Cracking): Execute the temperature ramp under N2​ . Record the mass loss (TGA) and exothermic/endothermic heat flow (DSC).

  • Oxidative Analysis (Autoxidation): Repeat steps 3-4 using an air purge.

  • Data Processing: Subtract the baseline. Calculate the extrapolated onset temperature ( Td​ ) by finding the intersection of the pre-transition baseline and the inflection tangent of the mass-loss curve.

Workflow Step1 1. Indium Calibration & Baseline Subtraction Step2 2. Sample Loading (10 mg in Alumina) Step1->Step2 Step3 3. Purge Gas Selection (N2 for Cracking, Air for Oxidation) Step2->Step3 Step4 4. TGA/DSC Heating Ramp (10 °C/min to 600 °C) Step3->Step4 Step5 5. Onset Temp (Td) Calculation (Baseline/Tangent Intersection) Step4->Step5

Fig 2: Self-validating TGA/DSC workflow for thermal stability analysis.

Protocol B: Photoacoustic Calorimetry (PAC) for BDE Determination

To directly measure the ~10 kcal/mol difference in BDE between the allylic and alkyl C–H bonds, PAC is utilized[4].

Causality of Experimental Choices: Direct thermal cleavage is too chaotic to measure specific bond energies. PAC uses a photoinitiator (e.g., di-tert-butyl peroxide) cleaved by a specific laser pulse to abstract the hydrogen atom. The non-radiative relaxation of the resulting species generates an acoustic wave proportional to the enthalpy of the reaction. By comparing this wave to a known calorimetric reference (e.g., 2-hydroxybenzophenone, which releases 100% of absorbed energy as heat), the system self-validates the energy balance, allowing precise calculation of the C–H BDE.

Implications for Drug Development & Materials Science

The divergence in thermal stability between cis-9-octadecene and octadecane has profound implications in applied sciences:

  • Nanocrystal and API Synthesis: 1-Octadecene and cis-9-octadecene are frequently used as high-boiling solvents for synthesizing inorganic nanoparticles and complex APIs at temperatures between 120 °C and 320 °C. However, research demonstrates that octadecene spontaneously polymerizes and degrades at these temperatures, creating poly(octadecene) impurities that are nearly impossible to separate from hydrophobic products via standard size exclusion chromatography[5]. Saturated alkanes like octadecane are increasingly substituted to prevent this thermal degradation[5].

  • Lipid Nanoparticle (LNP) Formulations: Unsaturated hydrocarbon chains (like the oleyl groups derived from cis-9-octadecene) are critical for the fusogenicity of LNPs used in mRNA delivery. However, their low oxidative and thermal stability requires strict cold-chain storage. Understanding the allylic radical mechanism is the first step in designing novel, sterically hindered lipids that maintain fusogenicity while resisting thermal degradation.

References

  • Thermal Stability of O−H and O−Alkyl Bonds in N-Alkoxyamines. A Density Functional Theory Approach | The Journal of Physical Chemistry A. ACS Publications.[Link]

  • Bond Strengths And Radical Stability. Master Organic Chemistry.[Link]

  • Using bond-dissociation energies, identify the most stable radical. Pearson+.[Link]

  • The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. ChemRxiv.[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Causality

Comprehensive Operational Guide: cis-9-Octadecene Handling and Disposal Procedures Introduction cis-9-Octadecene ( C18​H36​ ), a long-chain unsaturated hydrocarbon, is frequently utilized in lipid nanoparticle (LNP) synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: cis-9-Octadecene Handling and Disposal Procedures

Introduction cis-9-Octadecene ( C18​H36​ ), a long-chain unsaturated hydrocarbon, is frequently utilized in lipid nanoparticle (LNP) synthesis, organic chemistry, and materials science. While it exhibits low acute systemic toxicity, its physical properties classify it as a serious laboratory risk if mishandled. This guide provides step-by-step, self-validating protocols for the safe handling, spill containment, and terminal disposal of cis-9-octadecene to ensure regulatory compliance and operational safety.

Understanding the physical properties of cis-9-octadecene is critical for designing effective disposal workflows. Its lipophilic nature and low viscosity dictate strict environmental and handling controls ()[1].

Table 1: cis-9-Octadecene Operational Properties

PropertyValue / ClassificationOperational Implication
CAS Number 5557-31-3Essential identifier for accurate waste manifesting and tracking[1].
Physical State Oily, colorless to pale yellow liquidProne to rapid spreading over surfaces; requires high-capacity particulate absorbents[2].
Solubility Insoluble in water; soluble in organicsCannot be flushed down aqueous drains; phase separation causes environmental persistence[1].
Primary Hazard Category 1 Aspiration HazardLow viscosity allows the liquid to easily enter the trachea if ingested/vomited, causing severe chemical pneumonitis[3].
Flammability Combustible LiquidMust be strictly segregated from strong oxidizers and open flames during storage and disposal[4].

Spill Containment & Immediate Response (Protocol A)

Causality Focus: Why use inert absorbents? Using dry sand or earth instead of combustible materials (like paper towels) prevents the creation of a highly flammable solid matrix. This significantly reduces secondary fire risks during the cleanup process of this combustible alkene ()[2].

Step-by-Step Methodology:

  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure local exhaust ventilation is active to disperse any aerosolized particles[2].

  • PPE Donning: Personnel must wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[2].

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., dry sand, diatomaceous earth) to prevent migration into floor drains[2].

  • Absorption: Cover the liquid pool entirely with the inert absorbent. Allow 5-10 minutes for the capillary action of the absorbent to take up the oily liquid.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) chemical waste container[1].

  • Self-Validating Decontamination: Wipe the residual surface with a solvent compatible with non-polar lipids (e.g., isopropanol) to remove the slip hazard. Verify the surface is no longer slick to the touch (wearing fresh gloves), then collect all wipes into the same waste container.

SpillResponse Start Spill Detected: cis-9-Octadecene Vent Ventilate Area & Evacuate Non-Essential Start->Vent PPE Don PPE (Gloves, Goggles, Coat) Vent->PPE Absorb Apply Inert Absorbent (Dry Sand / Earth) PPE->Absorb Collect Collect in HDPE Waste Container Absorb->Collect Label Label as Hazardous (Aspiration Hazard) Collect->Label

Sequential workflow for cis-9-octadecene spill containment and neutralization.

Routine Waste Segregation & Storage (Protocol B)

Causality Focus: Why strictly segregate? cis-9-Octadecene contains a reactive double bond at the 9-position. If improperly mixed with strong oxidizing agents (e.g., peroxides, concentrated nitric acid), it is susceptible to exothermic oxidation, which can lead to rapid container over-pressurization, rupture, or fire.

Step-by-Step Methodology:

  • Container Selection: Use designated, compatible containers. HDPE plastic is highly preferred for long-chain aliphatic hydrocarbon chemical waste ()[1].

  • Segregation: Store the waste container in a designated flammable/combustible secondary containment bin. Strictly isolate it from aqueous acidic waste and oxidizers.

  • Labeling: Clearly label the container with "Hazardous Waste: cis-9-Octadecene", "Combustible Liquid", and "Aspiration Hazard"[3]. Include the accumulation start date.

  • Volume Management (Self-Validation): Do not fill the container beyond 80% capacity. Visually verify the headspace before sealing; this ensures sufficient room for the thermal expansion of vapors, preventing structural failure of the container.

Final Disposal & Destruction (Protocol C)

Causality Focus: Why controlled incineration? Discharging long-chain hydrocarbons into the sewer is strictly prohibited as it leads to physical fouling of aquatic ecosystems ()[1]. Controlled incineration subjects the molecule to extreme thermal oxidation, cleaving the carbon-carbon bonds and converting the substance entirely into carbon dioxide ( CO2​ ) and water ( H2​O ). This permanently eliminates the aspiration hazard and prevents environmental contamination ()[4].

Step-by-Step Methodology:

  • Manifesting: Coordinate with a licensed professional chemical waste disposal service. Provide the exact chemical identity (CAS 5557-31-3) and the corresponding SDS[4].

  • Transport Preparation: Ensure the waste is securely capped, wiped clean of exterior contamination, and placed in DOT-approved transport overpacks.

  • Solvent Mixing (Vendor Action): The licensed facility will typically dissolve or mix the cis-9-octadecene waste with a highly combustible solvent to ensure a uniform burn rate and complete destruction.

  • Thermal Destruction: The mixture is injected into a chemical incinerator equipped with an afterburner and flue gas scrubber. The scrubber chemically neutralizes any trace combustion byproducts, ensuring clean atmospheric release[4].

DisposalPathway Waste Accumulated Waste (cis-9-Octadecene) Segregation Segregate from Strong Oxidizers Waste->Segregation Transport Transfer to Licensed Disposal Service Segregation->Transport Incineration Controlled Incineration (with Flue Gas Scrubbing) Transport->Incineration Combustion Complete Thermal Oxidation (CO2 + H2O) Incineration->Combustion

End-to-end logistical pathway for the thermal destruction of cis-9-octadecene.

References

  • Junsei Chemical Co., Ltd. "Safety Data Sheet: Oleyl alcohol". Junsei. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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